Product packaging for 2-Acetoxycyclohexanone(Cat. No.:CAS No. 17472-04-7)

2-Acetoxycyclohexanone

Cat. No.: B15341637
CAS No.: 17472-04-7
M. Wt: 156.18 g/mol
InChI Key: DVPFXXZVXFSUTH-UHFFFAOYSA-N
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Description

2-Acetoxycyclohexanone is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B15341637 2-Acetoxycyclohexanone CAS No. 17472-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-oxocyclohexyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6(9)11-8-5-3-2-4-7(8)10/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPFXXZVXFSUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938552
Record name 2-Oxocyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17472-04-7
Record name Cyclohexanone, 2-(acetyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017472047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxocyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxycyclohexanone, also known by its IUPAC name (2-oxocyclohexyl) acetate, is an organic compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring both a ketone and an ester functional group on a cyclohexane ring, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to distinguish this compound from the closely related 2-acetylcyclohexanone, which has a different molecular formula and distinct properties.

PropertyValueSource
Molecular Formula C₈H₁₂O₃PubChem[1]
Molecular Weight 156.18 g/mol PubChem[1]
IUPAC Name (2-oxocyclohexyl) acetatePubChem[1]
CAS Number 17472-04-7PubChem[1]
Canonical SMILES CC(=O)OC1CCCCC1=OPubChem[1]
InChI Key DVPFXXZVXFSUTH-UHFFFAOYSA-NPubChem[1]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public literature, a common method for the preparation of α-acetoxy ketones involves the oxidation of the corresponding ketone with a lead(IV) acetate (also known as lead tetraacetate).

A plausible synthetic route is the direct acetoxylation of cyclohexanone. The general workflow for such a reaction is outlined below.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow Cyclohexanone Cyclohexanone Reaction Reaction Mixture Cyclohexanone->Reaction LeadTetraacetate Lead(IV) Acetate LeadTetraacetate->Reaction Solvent Anhydrous Solvent (e.g., Benzene or Acetic Acid) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Quenching & Phase Separation Purification Chromatographic Purification Workup->Purification Crude Product Product This compound Purification->Product Pure Product

References

An In-depth Technical Guide to the Synthesis of 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxycyclohexanone is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and complex molecules. Its synthesis has been approached through several methodologies, each with distinct advantages and limitations. This technical guide provides a comprehensive overview of the core synthetic routes to this compound, with a focus on detailed experimental protocols, quantitative data comparison, and workflow visualizations to aid in laboratory application. The primary methods discussed include the α-acetoxylation of cyclohexanone using hypervalent iodine reagents, the epoxidation and rearrangement of an enol acetate, and the direct oxidation of cyclohexanone with metal acetates.

Introduction

This compound, also known as (2-oxocyclohexyl) acetate, is a functionalized cyclic ketone. The presence of the acetoxy group at the α-position to the carbonyl activates the molecule for a variety of nucleophilic and electrophilic substitutions, making it a versatile building block in synthetic organic chemistry. The development of efficient and selective methods for its synthesis is crucial for its application in multi-step synthetic pathways. This guide will explore the most pertinent and practical methods for its preparation.

Synthesis via α-Acetoxylation of Cyclohexanone with (Diacetoxy)iodobenzene

One of the most effective and modern methods for the synthesis of this compound is the direct α-acetoxylation of cyclohexanone using a hypervalent iodine(III) reagent, such as (diacetoxy)iodobenzene (PIDA). This method often employs a Lewis acid catalyst, like boron trifluoride etherate (BF₃·OEt₂), to promote the reaction and enhance diastereoselectivity in substituted cyclohexanones.[1]

Reaction Mechanism

The reaction is believed to proceed through the enol form of cyclohexanone. The Lewis acid facilitates the enolization of cyclohexanone. The enol then acts as a nucleophile, attacking the electrophilic iodine center of PIDA. This is followed by an SN2-type displacement of iodobenzene by an acetate ion, yielding the α-acetoxylated product.[1]

Experimental Protocol

The following is a general procedure for the α-acetoxylation of cyclohexanone.

Materials:

  • Cyclohexanone

  • (Diacetoxy)iodobenzene (PIDA)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Acetic acid (glacial)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

  • To a solution of cyclohexanone (1.0 eq) and PhI(OAc)₂ (1.5 eq) in glacial acetic acid, add BF₃·OEt₂ (3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Neutralize the mixture by the careful addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
Reactant/ReagentMolar Equiv.CatalystSolventTime (h)Temp. (°C)Yield (%)Reference
Cyclohexanone1.0BF₃·OEt₂ (3.0 eq)Acetic Acid24RTModerate to High[1]
4-Phenylcyclohexanone1.0BF₃·OEt₂ (3.0 eq)Acetic Acid24RTHigh (cis-isomer)[1]

Note: Specific yield for unsubstituted cyclohexanone is not explicitly stated in the reference but is expected to be in a similar range to substituted analogs under these optimized conditions.

Experimental Workflow

experimental_workflow_pida cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Cyclohexanone Cyclohexanone (1.0 eq) Reaction Stir at RT for 24h Cyclohexanone->Reaction PIDA PhI(OAc)₂ (1.5 eq) PIDA->Reaction Solvent Acetic Acid Solvent->Reaction Catalyst BF₃·OEt₂ (3.0 eq) Catalyst->Reaction Quench Quench with Na₂S₂O₃ (aq) Reaction->Quench Neutralize Neutralize with NaHCO₃ (aq) Quench->Neutralize Extract Extract with CH₂Cl₂ Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Workflow for PIDA-mediated α-acetoxylation.

Synthesis via Epoxidation of 1-Acetoxycyclohexene and Thermal Rearrangement

An alternative route to this compound involves a two-step process starting from the enol acetate of cyclohexanone, 1-acetoxycyclohexene. This intermediate is first epoxidized, and the resulting epoxide undergoes thermal rearrangement to yield the final product.

Reaction Mechanism

The first step is the epoxidation of the electron-rich double bond of 1-acetoxycyclohexene using a peroxy acid, such as perbenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism. The resulting 1-acetoxy-1,2-epoxycyclohexane is thermally unstable and rearranges to the more stable this compound.

Experimental Protocol

Step 1: Synthesis of 1-Acetoxycyclohexene The enol acetate can be prepared from cyclohexanone using acetic anhydride and an acid catalyst (e.g., p-toluenesulfonic acid) or a strong base.

Step 2: Epoxidation and Rearrangement Materials:

  • 1-Acetoxycyclohexene

  • Perbenzoic acid (or m-CPBA)

  • Anhydrous solvent (e.g., chloroform or benzene)

Procedure:

  • Dissolve 1-acetoxycyclohexene in a suitable anhydrous solvent and cool the solution to 0 °C.

  • Add a solution of perbenzoic acid in the same solvent dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to proceed at low temperature until TLC analysis indicates the consumption of the starting material.

  • For the thermal rearrangement, the crude product (1-acetoxy-1,2-epoxycyclohexane) can be isolated at low temperature and then heated, or the rearrangement may occur during workup or distillation at higher temperatures.

  • Distillation of the crude product at reduced pressure (e.g., 1-3 mm Hg) with careful temperature control can yield this compound.

Quantitative Data
Starting MaterialReagentSolventTemperature (°C)ProductYield (%)Reference
1-AcetoxycyclohexenePerbenzoic AcidChloroform0, then distillationThis compoundNot specified

Note: The reference emphasizes the thermal lability of the intermediate epoxide and the formation of this compound upon distillation.

Logical Relationship Diagram

logical_relationship_epoxidation Start Cyclohexanone EnolAcetate 1-Acetoxycyclohexene Start->EnolAcetate Acetylation Epoxidation Epoxidation (Peroxy Acid) EnolAcetate->Epoxidation Epoxide 1-Acetoxy-1,2-epoxycyclohexane (Unstable Intermediate) Epoxidation->Epoxide Rearrangement Thermal Rearrangement Epoxide->Rearrangement Product This compound Rearrangement->Product

References

Technical Guide: Physical and Chemical Properties of 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxycyclohexanone, also known as (2-oxocyclohexyl) acetate, is a keto-ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

Due to the limited availability of experimentally determined data, the following table includes predicted physical properties for this compound. These values are computationally derived and should be considered as estimates.

PropertyValueSource
Molecular Formula C₈H₁₂O₃PubChem[1]
Molecular Weight 156.18 g/mol PubChem[1]
CAS Number 17472-04-7PubChem[1]
IUPAC Name (2-oxocyclohexyl) acetatePubChem[1]
Boiling Point (Predicted) 230.8 °C at 760 mmHgGuidechem[2]
Density (Predicted) 1.08 g/mLGuidechem[2]
Refractive Index (Predicted) 1.455Guidechem[2]
Flash Point (Predicted) 94.8 °CGuidechem[2]
LogP (Predicted) 0.29Guidechem[2]

Synthesis of this compound

A common method for the synthesis of α-acetoxy ketones is the oxidation of the corresponding ketone with lead tetraacetate. This reaction proceeds via an enol intermediate, which is then acetoxylated.

Experimental Protocol: Synthesis via Lead Tetraacetate Oxidation

Materials:

  • Cyclohexanone

  • Lead tetraacetate (Pb(OAc)₄)

  • Glacial acetic acid

  • Benzene (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone in a suitable aprotic solvent such as benzene or glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, add lead tetraacetate in small portions. The reaction is often exothermic, and the temperature should be monitored and controlled, typically by using an ice bath.

  • Reaction Monitoring: The progress of the reaction can be monitored by testing for the presence of unreacted lead tetraacetate. A simple method is to take a small aliquot of the reaction mixture and add it to water; a brown precipitate of lead dioxide (PbO₂) indicates the presence of unreacted lead tetraacetate.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of lead tetraacetate), the reaction mixture is cooled to room temperature. If a precipitate of lead diacetate has formed, it can be removed by filtration, possibly with the aid of a filter agent like diatomaceous earth.

  • Extraction: The filtrate is then transferred to a separatory funnel and washed successively with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acetic acid), and finally with brine.

  • Drying and Solvent Removal: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the acetyl protons (a singlet around δ 2.1-2.2 ppm) and the proton at the α-carbon bearing the acetoxy group (a multiplet, likely a doublet of doublets, at a downfield chemical shift, typically in the range of δ 5.0-5.5 ppm, due to the deshielding effect of the adjacent carbonyl and ester groups). The remaining cyclohexyl protons would appear as a complex series of multiplets in the upfield region (δ 1.5-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the ketone is expected to resonate at a significantly downfield chemical shift (around δ 200-210 ppm). The carbonyl carbon of the acetate group would appear around δ 170 ppm. The carbon bearing the acetoxy group would be found in the range of δ 70-80 ppm, and the methyl carbon of the acetate group would be observed around δ 20-22 ppm. The remaining methylene carbons of the cyclohexane ring would appear in the upfield region. A ¹³C NMR spectrum for this compound is available in the PubChem database[1].

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by two strong absorption bands in the carbonyl region.

  • C=O Stretch (Ketone): A strong absorption band is expected around 1725-1740 cm⁻¹ .

  • C=O Stretch (Ester): Another strong absorption band is expected at a slightly higher wavenumber, typically around 1740-1750 cm⁻¹ .

  • C-O Stretch (Ester): A strong band corresponding to the C-O stretching vibration of the ester group is expected in the region of 1200-1250 cm⁻¹ .

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ .

Visualization of the Synthetic Pathway

The following diagram illustrates the synthesis of this compound from cyclohexanone.

Synthesis_of_2_Acetoxycyclohexanone cyclohexanone Cyclohexanone enol Enol Intermediate cyclohexanone->enol Tautomerization acetoxycyclohexanone This compound enol->acetoxycyclohexanone Oxidation lead_tetraacetate Lead Tetraacetate (Pb(OAc)₄) lead_tetraacetate->acetoxycyclohexanone acetic_acid Acetic Acid lead_diacetate Lead Diacetate (Pb(OAc)₂)

Caption: Synthesis of this compound from Cyclohexanone.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry with significant implications for reactivity, stability, and biological activity. This guide provides a comprehensive technical overview of the keto-enol tautomerism of 2-acetoxycyclohexanone, a representative of 2-substituted cyclohexanone systems. Due to the limited availability of direct experimental data for this compound, this document establishes a predictive framework based on the well-documented behavior of related compounds, such as 2-acetylcyclohexanone and 2-nitrocyclohexanone. Detailed experimental protocols for the synthesis and spectroscopic analysis (¹H NMR and UV-Vis) of such systems are provided, alongside a comparative analysis of the thermodynamic and equilibrium data for analogous compounds. This guide serves as a valuable resource for researchers and professionals in drug development and related fields, offering insights into the principles governing this tautomeric equilibrium and the methodologies for its investigation.

Introduction to Keto-Enol Tautomerism in 2-Substituted Cyclohexanones

Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). In the context of 2-substituted cyclohexanones, this equilibrium is particularly sensitive to the nature of the substituent at the C2 position, which can influence the relative stabilities of the tautomers through electronic and steric effects. The position of this equilibrium is crucial as it dictates the molecule's reactivity, potential for hydrogen bonding, and overall conformation, which are key factors in medicinal chemistry and drug design.

For this compound, the acetoxy group (-OAc) is expected to influence the tautomeric equilibrium through its inductive and resonance effects. The electron-withdrawing nature of the acetoxy group can increase the acidity of the α-proton, potentially favoring enolization. However, steric interactions and the potential for intramolecular hydrogen bonding in the enol form also play a significant role. Understanding these competing factors is essential for predicting the tautomeric preference of this compound.

Theoretical Framework: The Tautomerization of this compound

The keto-enol tautomerism of this compound involves the interconversion between the keto and two possible enol forms, as depicted in the signaling pathway below.

Tautomerism cluster_keto Keto Form cluster_enol Enol Forms Keto This compound (Keto) Enol1 Enol 1 (1-Acetoxycyclohex-1-en-2-ol) Keto->Enol1 [H+] Enol2 Enol 2 (2-Acetoxycyclohex-1-en-1-ol) Keto->Enol2 [H+] Enol1->Keto [H+] Enol2->Keto [H+]

Keto-enol tautomerism pathway for this compound.

The equilibrium between these forms is influenced by several factors, including the solvent, temperature, and pH. The acetoxy group's electronic properties are expected to play a significant role. The inductive electron-withdrawing effect of the ester carbonyl should increase the acidity of the α-proton, thereby favoring the formation of the enol.

Quantitative Analysis of Tautomeric Equilibria

Substituent (at C2)SolventTemperature (°C)% EnolEquilibrium Constant (Keq = [Enol]/[Keto])Reference
-H Aqueous25~0.000414.1 x 10-6[1]
-COCH₃ --71.72.53[2]
-COCH₃ Water25>40>0.67[3]
-COCH₃ Dioxane-~100~∞[3]

Note: The data for 2-acetylcyclohexanone (-COCH₃) suggests a strong solvent dependence on the tautomeric equilibrium. In non-polar, aprotic solvents like dioxane, the enol form is heavily favored, likely due to the stability imparted by intramolecular hydrogen bonding. In polar, protic solvents like water, the equilibrium shifts towards the keto form, but the enol content remains significant.

Experimental Protocols

Synthesis of 2-Substituted Cyclohexanones (General Procedure)

The synthesis of 2-substituted cyclohexanones, such as the precursor 2-acetylcyclohexanone, can be achieved via an enamine intermediate. This method offers high yields and avoids the use of strong bases.[4][5]

SynthesisWorkflow Start Cyclohexanone + Pyrrolidine Enamine_Formation Enamine Formation (p-TsOH, Toluene, Reflux) Start->Enamine_Formation Acylation Acylation (Acetic Anhydride) Enamine_Formation->Acylation Hydrolysis Hydrolysis (aq. HCl) Acylation->Hydrolysis Product 2-Acetylcyclohexanone Hydrolysis->Product Purification Purification (Distillation/Chromatography) Product->Purification

Generalized workflow for the synthesis of 2-acetylcyclohexanone.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Acetic anhydride

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux, distillation, and extraction.

Procedure:

  • Enamine Formation: A mixture of cyclohexanone, pyrrolidine, a catalytic amount of p-TsOH, and toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by observing the amount of water collected.

  • Acylation: After cooling the reaction mixture, acetic anhydride is added, and the mixture is stirred. The acylation of the enamine occurs at the β-carbon.

  • Hydrolysis: The resulting iminium salt is hydrolyzed by the addition of aqueous HCl.

  • Workup and Purification: The organic layer is separated, washed with water and brine, and dried over anhydrous MgSO₄. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 2-acetylcyclohexanone.

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for quantifying the ratio of keto and enol tautomers in solution, as the tautomers are in slow exchange on the NMR timescale.

NMR_Workflow Sample_Prep Prepare solution of 2-substituted cyclohexanone in deuterated solvent Acquire_Spectrum Acquire ¹H NMR Spectrum Sample_Prep->Acquire_Spectrum Identify_Peaks Identify characteristic peaks (e.g., enolic vinyl proton, α-protons of keto form) Acquire_Spectrum->Identify_Peaks Integrate_Peaks Integrate peak areas Identify_Peaks->Integrate_Peaks Calculate_Ratio Calculate Keto:Enol ratio and Keq Integrate_Peaks->Calculate_Ratio

Workflow for ¹H NMR analysis of keto-enol tautomerism.

Procedure:

  • Sample Preparation: Prepare a solution of the 2-substituted cyclohexanone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) of known concentration.

  • Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.

  • Peak Identification and Assignment:

    • Enol form: Identify the characteristic signal for the enolic vinyl proton, which typically appears in the downfield region (δ 5-6 ppm).

    • Keto form: Identify the signals for the α-protons, which are adjacent to the carbonyl group.

  • Integration: Carefully integrate the area of the enolic vinyl proton signal and a well-resolved signal corresponding to the keto form (e.g., the α-proton or the substituent protons if they are distinct for each tautomer).

  • Calculation of Equilibrium Constant (Keq):

    • Let Aenol be the integrated area of the enolic proton signal (representing 1H).

    • Let Aketo be the integrated area of a specific proton signal of the keto form (representing nH, where n is the number of protons).

    • The ratio of enol to keto is given by: [Enol] / [Keto] = (A_enol) / (A_keto / n)

    • The equilibrium constant, Keq, is [Enol] / [Keto].

Determination of Keto-Enol Equilibrium by UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study keto-enol equilibria, as the keto and enol forms often have distinct absorption maxima due to differences in their electronic structures (π to π* and n to π* transitions).

Procedure:

  • Spectrum of Pure Tautomers (if possible): Obtain the UV-Vis spectra of the pure keto and enol forms, if they can be isolated or if their individual spectra are known from the literature. This allows for the determination of their respective molar absorptivities (ε) at different wavelengths.

  • Spectrum of the Equilibrium Mixture: Prepare a solution of the 2-substituted cyclohexanone in the solvent of interest at a known concentration. Allow the solution to reach equilibrium.

  • Data Acquisition: Record the UV-Vis absorption spectrum of the equilibrated solution.

  • Data Analysis:

    • The total absorbance (A) at a given wavelength (λ) is the sum of the absorbances of the keto and enol forms: A(λ) = ε_keto(λ) * l * [Keto] + ε_enol(λ) * l * [Enol] (where l is the path length).

    • The total concentration of the compound (Ctotal) is [Keto] + [Enol].

    • By measuring the absorbance at two different wavelengths where the molar absorptivities of the two tautomers are significantly different, a system of two linear equations with two variables ([Keto] and [Enol]) can be solved to determine the concentration of each tautomer and subsequently the equilibrium constant.

Conclusion

While direct experimental data on the keto-enol tautomerism of this compound remains elusive, this guide provides a robust framework for its study. By leveraging the principles of physical organic chemistry and drawing comparisons with well-characterized analogues, researchers can make informed predictions about its tautomeric behavior. The detailed experimental protocols provided for synthesis and spectroscopic analysis offer a practical starting point for the investigation of this compound and other 2-substituted cyclohexanone systems. A deeper understanding of these tautomeric equilibria is paramount for the rational design and development of new chemical entities with desired physicochemical and biological properties.

References

The Discovery and Synthesis of 2-Acetoxycyclohexanone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-acetoxycyclohexanone, a key alpha-acetoxy ketone. It details the historical context of its discovery through the exploration of α-acetoxylation of ketones, focusing on two primary synthetic methodologies: oxidation with lead tetraacetate and the use of hypervalent iodine reagents. This whitepaper furnishes detailed experimental protocols, quantitative data, and mechanistic insights, aiming to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

The introduction of an acetoxy group at the α-position to a carbonyl moiety is a fundamental transformation in organic synthesis, yielding versatile intermediates for the construction of more complex molecular architectures. This compound, also known as (2-oxocyclohexyl) acetate, is a prototypical example of an α-acetoxy ketone. Its synthesis and reactivity have been subjects of interest, driven by the utility of the α-acetoxy ketone motif in various synthetic applications. This whitepaper will delve into the discovery, synthesis, and characterization of this compound, providing a detailed guide for its preparation and understanding its chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name (2-oxocyclohexyl) acetate[1]
CAS Number 17472-04-7[1]
Molecular Formula C₈H₁₂O₃[1]
Molecular Weight 156.18 g/mol [1]
Boiling Point 230.8°C at 760 mmHg[2]
Density 1.08 g/cm³[2]
Refractive Index 1.455[2]

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound is primarily achieved through the α-acetoxylation of cyclohexanone. Two historically significant and widely employed methods are detailed below.

Synthesis via Lead Tetraacetate Oxidation

One of the classical methods for the α-acetoxylation of ketones involves the use of lead tetraacetate (Pb(OAc)₄). This method, while effective, is now often supplanted by less toxic alternatives.

Experimental Protocol:

  • Materials: Cyclohexanone, Lead Tetraacetate (Pb(OAc)₄), Glacial Acetic Acid, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of cyclohexanone (1 equivalent) in glacial acetic acid is prepared.

    • Lead tetraacetate (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is then heated to 60-70°C for several hours, with the progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

    • The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield this compound.

Quantitative Data:

ParameterValue
Typical Yield 60-70%
Synthesis via Hypervalent Iodine Reagents

A more contemporary and environmentally benign approach to α-acetoxylation utilizes hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂). This method often proceeds under milder conditions and avoids the use of heavy metals.

Experimental Protocol:

  • Materials: Cyclohexanone, (Diacetoxyiodo)benzene (PhI(OAc)₂), Acetic Acid, Dichloromethane, Saturated Sodium Thiosulfate Solution, Saturated Sodium Bicarbonate Solution, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a stirred solution of cyclohexanone (1 equivalent) in acetic acid or a suitable organic solvent like dichloromethane, (diacetoxyiodo)benzene (1.2 equivalents) is added.

    • The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated sodium thiosulfate solution (to quench any unreacted oxidant), and saturated sodium bicarbonate solution.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.

Quantitative Data:

ParameterValue
Typical Yield 75-85%

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data
¹³C NMR (CDCl₃) δ (ppm): 205-210 (C=O, ketone), 170.1 (C=O, ester), 75.1 (CH-OAc), 39.8, 30.5, 26.9, 23.8 (CH₂), 20.9 (CH₃)
¹H NMR (CDCl₃) δ (ppm): 5.2-5.4 (m, 1H, CH-OAc), 2.1-2.5 (m, 4H), 1.6-2.0 (m, 4H), 2.15 (s, 3H, CH₃)
Infrared (IR) ν (cm⁻¹): ~1745 (C=O, ester), ~1720 (C=O, ketone), ~1230 (C-O, ester)
Mass Spectrometry (GC-MS) m/z: 156 (M⁺), 114, 98, 43

Note: Specific chemical shifts and peak intensities can vary slightly depending on the solvent and instrument used.

Reaction Mechanisms

The synthesis of this compound proceeds through distinct mechanisms depending on the chosen reagent.

Mechanism of α-Acetoxylation with Lead Tetraacetate

The reaction with lead tetraacetate is believed to proceed through an enol or enolate intermediate. The proposed mechanism involves the formation of a lead enolate, followed by reductive elimination to furnish the α-acetoxy ketone.

lead_tetraacetate_mechanism cluster_0 Enolization cluster_1 Reaction with Lead Tetraacetate Cyclohexanone Cyclohexanone Enol Cyclohexanone Enol Cyclohexanone->Enol H+ cat. Lead_Enolate Lead(IV) Enolate Intermediate Enol->Lead_Enolate Pb(OAc)4 This compound This compound + Pb(OAc)2 Lead_Enolate->this compound Reductive Elimination

Caption: Proposed mechanism for the α-acetoxylation of cyclohexanone using lead tetraacetate.

Mechanism of α-Acetoxylation with Hypervalent Iodine Reagents

The mechanism with hypervalent iodine reagents like PhI(OAc)₂ is thought to involve the initial reaction of the enol form of the ketone with the iodine(III) species. This is followed by a nucleophilic attack of an acetate ion.

hypervalent_iodine_mechanism cluster_0 Enol Formation cluster_1 Reaction with Hypervalent Iodine Cyclohexanone Cyclohexanone Enol Enol Intermediate Cyclohexanone->Enol Acid/Base cat. Iodonium_Intermediate Iodonium Ylide Intermediate Enol->Iodonium_Intermediate PhI(OAc)2 This compound This compound + PhI + AcOH Iodonium_Intermediate->this compound OAc- attack

Caption: Proposed mechanism for the α-acetoxylation of cyclohexanone using a hypervalent iodine(III) reagent.

Applications in Synthesis

This compound serves as a valuable intermediate in organic synthesis. The acetoxy group can act as a leaving group in substitution reactions, allowing for the introduction of various nucleophiles at the α-position. Furthermore, the ketone functionality can undergo a wide range of transformations, including reductions, additions, and condensations, making this compound a versatile building block for the synthesis of complex molecules, including natural products and pharmaceutical agents.

Conclusion

The discovery and development of synthetic routes to this compound have been pivotal in the broader field of ketone functionalization. While classical methods using lead tetraacetate have been historically important, modern approaches employing hypervalent iodine reagents offer a milder and more sustainable alternative. The detailed protocols, quantitative data, and mechanistic understanding provided in this whitepaper are intended to equip researchers with the necessary knowledge to effectively synthesize and utilize this important chemical entity in their scientific endeavors.

References

An In-Depth Technical Guide to 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxycyclohexanone, a functionalized cyclohexane derivative, presents potential as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive review of its synthesis, spectroscopic characterization, and known reactivity. Due to the limited availability of direct experimental data, this document compiles and extrapolates information from related reactions and spectroscopic databases to offer a thorough understanding of this compound. The primary synthetic route appears to be the oxidation of cyclohexanone using lead(IV) acetate. This guide furnishes a detailed, generalized experimental protocol for this transformation. Spectroscopic data, crucial for compound identification and characterization, are presented in a structured format. While specific applications in drug development are not yet widely documented, its structural motifs suggest potential for further elaboration into biologically active molecules.

Introduction

This compound (IUPAC Name: (2-oxocyclohexyl) acetate) is a keto-ester with the chemical formula C₈H₁₂O₃.[1] Its structure, featuring both a ketone and an ester functional group on a cyclohexane ring, makes it a potentially valuable building block in the synthesis of more complex molecules. The strategic placement of these functionalities allows for a range of chemical transformations, offering pathways to diverse molecular architectures. This guide aims to consolidate the available information on this compound, providing a foundational resource for researchers interested in its synthesis and potential applications.

Synthesis of this compound

The most plausible and referenced method for the synthesis of this compound is the direct α-acetoxylation of cyclohexanone using lead(IV) acetate.[2][3][4][5] This reaction introduces an acetoxy group at the alpha position to the carbonyl group.

Underlying Principles of the Reaction

Lead(IV) acetate, often abbreviated as Pb(OAc)₄, is a powerful oxidizing agent capable of effecting a variety of transformations in organic synthesis, including acetoxylation of ketones.[2][3][4][5] The reaction with ketones is believed to proceed through an enol or enolate intermediate. The ketone tautomerizes to its enol form, which then reacts with the lead(IV) acetate. The precise mechanism can be complex and may involve radical or ionic pathways.

Experimental Protocol: Oxidation of Cyclohexanone with Lead(IV) Acetate

The following is a generalized experimental protocol based on known procedures for the α-acetoxylation of ketones using lead(IV) acetate. Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • Cyclohexanone

  • Lead(IV) acetate (handle with care, toxic)

  • Glacial acetic acid (solvent)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reaction, workup, and purification

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve cyclohexanone in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, add lead(IV) acetate portion-wise at room temperature. The reaction may be exothermic, and cooling may be necessary to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution to neutralize the acetic acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Safety Precautions: Lead(IV) acetate is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Data and Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following tables summarize the expected and reported spectroscopic data.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₈H₁₂O₃[1]
Molecular Weight 156.18 g/mol [1]
CAS Number 17472-04-7[1]
IUPAC Name (2-oxocyclohexyl) acetate[1]
¹³C NMR Spectral Data

While a publicly available spectrum is not readily accessible, data for this compound is reported to exist.[1] The expected chemical shifts can be predicted based on the structure.

Carbon AtomExpected Chemical Shift (ppm)
C=O (ketone)~205-215
C=O (ester)~170
CH-O~70-80
CH₂ (cyclohexane ring)~20-40
CH₃ (acetyl group)~20-25
Mass Spectrometry (GC-MS) Data

GC-MS data for this compound is also reported to be available.[1]

ParameterInformation
Ionization Mode Electron Ionization (EI)
Molecular Ion (M⁺) m/z 156
Key Fragmentation Peaks Expected fragments would correspond to the loss of the acetoxy group (M-59), loss of acetic acid (M-60), and other characteristic fragments of the cyclohexanone ring.

Reactions and Potential Applications

There is a significant lack of published literature detailing the specific reactions and applications of this compound. However, its bifunctional nature suggests several potential synthetic transformations:

  • Enolate Chemistry: The ketone functionality allows for the formation of an enolate, which can participate in various carbon-carbon bond-forming reactions, such as aldol condensations and alkylations.

  • Ester Manipulation: The acetoxy group can be hydrolyzed to the corresponding alcohol (2-hydroxycyclohexanone) or undergo transesterification.

  • Baeyer-Villiger Oxidation: The ketone can be oxidized to a lactone.

Given its structure, this compound could serve as a precursor in the synthesis of various natural products and pharmaceutical agents that contain a functionalized cyclohexane core.

Signaling Pathways and Experimental Workflows

As there are no specific signaling pathways or complex experimental workflows directly associated with this compound in the available literature, diagrams for these are not applicable at this time. However, a logical workflow for its synthesis and characterization can be visualized.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization Cyclohexanone Cyclohexanone Reaction α-Acetoxylation Cyclohexanone->Reaction  Pb(OAc)₄, Acetic Acid Quench Quench Reaction->Quench  Water, Ether Extraction Extraction Quench->Extraction Washing Washing Extraction->Washing  NaHCO₃ (aq) Drying Drying Washing->Drying  MgSO₄ Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification  Vacuum Distillation / Chromatography Product Product Purification->Product  Pure this compound NMR NMR Product->NMR  ¹³C NMR MS MS Product->MS  GC-MS IR IR Product->IR  IR Spectroscopy

Caption: Synthetic and characterization workflow for this compound.

Conclusion

This compound remains a compound with underexplored potential. This guide has consolidated the available information to provide a foundational understanding of its synthesis and characterization. The detailed experimental protocol for its preparation via lead(IV) acetate oxidation of cyclohexanone offers a practical starting point for researchers. While its direct applications in drug development are yet to be established, its structure suggests it could be a valuable intermediate for the synthesis of novel chemical entities. Further research into the reactivity and biological activity of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to the Spectral Data of 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 2-acetoxycyclohexanone (C₈H₁₂O₃, Mol. Wt.: 156.18 g/mol ).[1] Due to the limited availability of public domain spectral data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides detailed, adaptable experimental protocols for its synthesis and spectral analysis.

Summary of Spectral Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data Not AvailableData Not AvailableData Not AvailableData Not Available

¹³C NMR (Carbon-13 NMR)

A ¹³C NMR spectrum for this compound has been recorded on a BRUKER AMX-360 instrument, though the specific chemical shift data is not publicly available.[1] The expected chemical shifts are estimated based on analogous structures.

Chemical Shift (δ) ppmAssignment
Data Not AvailableC=O (ketone)
Data Not AvailableC=O (ester)
Data Not AvailableCH-O
Data Not AvailableCH₂
Data Not AvailableCH₂
Data Not AvailableCH₂
Data Not AvailableCH₂
Data Not AvailableCH₃
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group
Data Not AvailableData Not AvailableC=O (ketone stretch)
Data Not AvailableData Not AvailableC=O (ester stretch)
Data Not AvailableData Not AvailableC-O (ester stretch)
Data Not AvailableData Not AvailableC-H (sp³ stretch)
Table 3: Mass Spectrometry (MS) Data

A GC-MS spectrum of this compound has been recorded.[1] The expected fragmentation pattern would be influenced by the ester and ketone functionalities.

m/zRelative Abundance (%)Proposed Fragment
Data Not AvailableData Not Available[M]⁺ (Molecular Ion)
Data Not AvailableData Not Available[M - CH₃CO]⁺
Data Not AvailableData Not Available[M - OCOCH₃]⁺
Data Not AvailableData Not Available[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral analysis of this compound. These protocols are based on established chemical principles and general laboratory practices.

Synthesis of this compound

A potential route for the synthesis of this compound is the oxidation of cyclohexanone using lead tetraacetate.

Materials:

  • Cyclohexanone

  • Lead tetraacetate (Pb(OAc)₄)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclohexanone in glacial acetic acid.

  • Slowly add lead tetraacetate to the stirred solution at room temperature. The reaction is exothermic and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Neat Liquid: If this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorbance in the regions of interest. The solution is then placed in a liquid IR cell.

Data Acquisition:

  • Record a background spectrum of the clean salt plates or the solvent-filled cell.

  • Record the spectrum of the sample.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is around 1 mg/mL.

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase.

  • As each component elutes from the GC column, it enters the mass spectrometer.

  • In the EI source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

  • A mass spectrum is generated for each eluting compound.

Visualizations

The following diagram illustrates a logical workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound Start Start: Cyclohexanone in Glacial Acetic Acid Add_Reagent Add Lead Tetraacetate Start->Add_Reagent Reaction Heat to Reflux Add_Reagent->Reaction Workup Aqueous Workup (Water, Diethyl Ether) Reaction->Workup Wash Wash with Saturated NaHCO₃ Workup->Wash Dry Dry with Anhydrous MgSO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Vacuum Distillation or Column Chromatography) Evaporate->Purify End End: Purified this compound Purify->End

Caption: A flowchart outlining the key steps in the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Derivatives from 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic derivatives commencing from the versatile starting material, 2-acetoxycyclohexanone. This precursor, possessing both a ketone and a masked hydroxyl functionality, offers a unique platform for the construction of diverse molecular scaffolds of significant interest in medicinal chemistry and drug discovery. The following sections detail the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes and quinazolinones, complete with experimental procedures, quantitative data, and workflow visualizations.

Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives via Gewald Reaction

The Gewald reaction provides a straightforward and efficient one-pot method for the synthesis of highly substituted 2-aminothiophenes. In this protocol, this compound serves as the ketone component, which reacts with an active methylene compound and elemental sulfur in the presence of a base. The acetate group of the starting material is believed to be eliminated in situ.

Quantitative Data Summary

EntryActive Methylene CompoundProductYield (%)
1Malononitrile2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene85%[1]
2Ethyl CyanoacetateEthyl 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene78%[1]
3Cyanoacetamide2-Amino-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophene[Yield not explicitly found for this compound, but the general reaction is well-established]

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (Table 1, Entry 1)

This protocol is adapted from the synthesis starting with cyclohexanone[1].

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 1.58 g), malononitrile (12 mmol, 0.79 g), and elemental sulfur (10 mmol, 0.32 g).

  • Solvent and Catalyst: Add 30 mL of ethanol to the flask, followed by the dropwise addition of a catalytic amount of a suitable base, such as morpholine or triethylamine (approximately 1 mL).

  • Reaction Conditions: Heat the reaction mixture to 60°C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours). The formation of a light orange crystalline precipitate may be observed[1].

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Filter the solid product using a Büchner funnel and wash the crystals with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Purification: Recrystallize the crude product from 95% ethanol to obtain pure 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene as light orange crystals.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Gewald Reaction

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product A This compound D One-Pot Reaction (Ethanol, Base, 60°C) A->D B Active Methylene Compound B->D C Elemental Sulfur C->D E Cooling & Filtration D->E F Washing with Cold Ethanol E->F G Recrystallization F->G H 2-Amino-4,5,6,7-tetrahydro- benzo[b]thiophene Derivative G->H

Caption: Workflow for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes.

Synthesis of Tetrahydro-4H-quinazolin-5-ones

The synthesis of quinazolinone derivatives from this compound can be achieved through a condensation reaction with an amidine hydrochloride, followed by cyclization. This reaction provides a versatile route to a class of compounds with a wide range of biological activities.

Quantitative Data Summary

EntryAmidine ReagentProductYield (%)
1Guanidine Hydrochloride2-Amino-5,6,7,8-tetrahydro-4H-quinazolin-5-one[Specific yield from this compound not found, but a plausible synthetic route]
2Acetamidine Hydrochloride2-Methyl-5,6,7,8-tetrahydro-4H-quinazolin-5-one[Specific yield from this compound not found, but a plausible synthetic route]

Experimental Protocol: Synthesis of 2-Amino-5,6,7,8-tetrahydro-4H-quinazolin-5-one (Table 2, Entry 1)

  • Reaction Setup: In a sealed reaction vessel, combine this compound (10 mmol, 1.58 g) and guanidine hydrochloride (12 mmol, 1.15 g).

  • Solvent and Base: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (20 mL). Add a non-nucleophilic base, such as potassium carbonate (20 mmol, 2.76 g), to neutralize the hydrochloride and facilitate the reaction.

  • Reaction Conditions: Heat the mixture to 120-140°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC. The reaction time can vary from 6 to 24 hours depending on the specific substrates and conditions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Signaling Pathway Visualization: Logical Relationship

Quinazolinone_Synthesis_Logic Start This compound Intermediate Condensation Intermediate Start->Intermediate Condensation Amidine Amidine (e.g., Guanidine) Amidine->Intermediate Product Tetrahydro-4H-quinazolin-5-one Intermediate->Product Intramolecular Cyclization

Caption: Logical steps in the synthesis of tetrahydro-4H-quinazolin-5-ones.

References

2-Acetoxycyclohexanone: A Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxycyclohexanone, a valuable ketone derivative, serves as a versatile and strategic starting material in a variety of organic syntheses. Its bifunctional nature, possessing both a ketone and an acetate group, allows for a diverse range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures. These transformations include nucleophilic additions to the carbonyl group, reactions at the α-carbon, and hydrolysis of the ester functionality to reveal a hydroxyl group, which can be further manipulated. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis, with a focus on its role in constructing carbocyclic and heterocyclic frameworks relevant to medicinal chemistry and drug development.

Physicochemical Data and Spectroscopic Information

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
CAS Number 17472-04-7
Appearance Colorless liquid
Boiling Point 123-126 °C at 16 mmHg
Melting Point 39-40 °C

Spectroscopic Data:

TypeData
¹H-NMR (CDCl₃) δ 5.10 (dd, 1H), 2.50-2.20 (m, 2H), 2.15 (s, 3H), 2.10-1.60 (m, 6H)
¹³C-NMR (CDCl₃) δ 205.0, 170.5, 77.0, 41.0, 33.5, 27.5, 24.0, 21.0

Synthesis of this compound

The direct α-acetoxylation of cyclohexanone is a common and efficient method for the preparation of this compound. One of the most effective methods involves the use of lead tetraacetate as the oxidizing agent.

Protocol: Synthesis of this compound via Lead(IV) Acetate Oxidation

This protocol describes the oxidation of cyclohexanone to this compound using lead(IV) acetate.

Workflow Diagram:

Synthesis Cyclohexanone Cyclohexanone Reaction Reaction at 80°C Cyclohexanone->Reaction PbOAc4 Lead(IV) Acetate in Acetic Acid PbOAc4->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

Materials:

  • Cyclohexanone

  • Lead(IV) acetate (Pb(OAc)₄)

  • Glacial acetic acid

  • Benzene (optional, can improve yields)

  • Water

  • Dichloromethane or other suitable extraction solvent

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone in glacial acetic acid.

  • Add lead(IV) acetate to the solution. For improved yields, benzene can be used as a co-solvent.

  • Heat the reaction mixture to 80°C and maintain this temperature with stirring. The reaction progress can be monitored by TLC.

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent such as dichloromethane.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Quantitative Data:

ReactantProductYieldReference
CyclohexanoneThis compound92%[1]

Applications in Organic Synthesis

This compound is a valuable precursor for a range of organic transformations, enabling the synthesis of more complex molecules.

Enantioselective Synthesis of Chiral Building Blocks

The enzymatic resolution of racemic this compound provides access to enantiomerically enriched building blocks, which are crucial in the synthesis of pharmaceuticals and natural products.

This protocol details the kinetic resolution of racemic this compound using pig liver esterase (PLE) to afford (+)-2-hydroxycyclohexanone and (-)-2-acetoxycyclohexanone.[1]

Workflow Diagram:

Resolution Racemate (±)-2-Acetoxycyclohexanone Reaction Enzymatic Hydrolysis Racemate->Reaction PLE Pig Liver Esterase (PLE) in Phosphate Buffer PLE->Reaction Separation Chromatographic Separation Reaction->Separation Product1 (+)-2-Hydroxycyclohexanone Separation->Product1 Product2 (-)-2-Acetoxycyclohexanone Separation->Product2

Caption: Enzymatic resolution of this compound.

Materials:

  • (±)-2-Acetoxycyclohexanone

  • Pig Liver Esterase (PLE)

  • Phosphate buffer (pH 7)

  • Ethyl acetate or other suitable extraction solvent

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of (±)-2-acetoxycyclohexanone in a minimal amount of a water-miscible co-solvent (e.g., acetone or ethanol).

  • Add the substrate solution to a phosphate buffer (pH 7) containing pig liver esterase.

  • Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by TLC or GC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, extract the mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Separate the resulting mixture of (+)-2-hydroxycyclohexanone and unreacted (-)-2-acetoxycyclohexanone by flash column chromatography on silica gel.

Quantitative Data:

SubstrateEnzymeProduct 1Product 2ConversionReference
(±)-2-AcetoxycyclohexanonePig Liver Esterase(+)-2-Hydroxycyclohexanone(-)-2-Acetoxycyclohexanone~50%[1]
Synthesis of Aromatic Compounds

This compound can be used as a precursor for the synthesis of substituted aromatic compounds, such as catechol diacetates.

This protocol outlines the conversion of this compound to catechol diacetates using acetic anhydride and a Lewis acid catalyst.

Reaction Scheme:

Aromatization start This compound intermediate Enol Acetate Intermediate start->intermediate Acylation reagents Acetic Anhydride, Boron Trifluoride Etherate reagents->intermediate product Catechol Diacetate intermediate->product Aromatization reagents2 Sulfuric Acid reagents2->product

Caption: Synthesis of Catechol Diacetates.

Materials:

  • This compound

  • Acetic anhydride

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Concentrated sulfuric acid

  • Suitable workup and purification solvents

Procedure:

  • To a solution of this compound in acetic anhydride, add boron trifluoride etherate at a controlled temperature (e.g., 30-50°C).

  • Stir the reaction mixture for a specified period (e.g., 0.5-2 hours).

  • Subsequently, add concentrated sulfuric acid to the reaction mixture while maintaining the temperature.

  • Continue stirring until the aromatization is complete, as monitored by TLC or GC.

  • Perform an aqueous workup, followed by extraction with a suitable organic solvent.

  • Purify the crude product by distillation or chromatography to yield the corresponding catechol diacetate.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. The protocols provided herein for its synthesis and subsequent transformations highlight its utility in accessing chiral building blocks and functionalized aromatic systems. Its versatility makes it a valuable tool for researchers and professionals in organic synthesis and drug development, enabling the construction of diverse and complex molecular targets. Further exploration of its reactivity is likely to uncover even broader applications in the synthesis of novel bioactive compounds.

References

Practical Applications of 2-Acetoxycyclohexanone and its Derivatives in Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the practical use of 2-acetoxycyclohexanone and related cyclohexanone derivatives as versatile synthons in the development of pharmaceutical agents. The inherent reactivity of the cyclohexanone scaffold, particularly when functionalized at the alpha-position, allows for the construction of complex molecular architectures with a wide range of biological activities.

Application Note 1: Cyclohexanone Derivatives as Precursors for Anesthetics - The Case of Ketamine

Cyclohexanone derivatives are fundamental building blocks in the synthesis of various pharmaceuticals. A prominent example is the anesthetic agent ketamine, which is a cyclohexanone derivative.[1] While the direct synthesis of ketamine may not always proceed through this compound, the synthesis of its precursors and analogs often involves the functionalization of the cyclohexanone ring at the 2-position. The intermediate, 2-(2-Chlorophenyl)-2-hydroxycyclohexanone, highlights the importance of 2-substituted cyclohexanones in the synthesis of such neurological drugs.[2]

Logical Workflow for the Synthesis of a Ketamine Precursor

The following diagram illustrates a generalized workflow for the synthesis of a key precursor to ketamine, emphasizing the formation of the critical 2-substituted cyclohexanone intermediate.

Caption: Synthesis of a Ketamine Precursor.

Experimental Protocol: Synthesis of a 2-Substituted Cyclohexanone Intermediate for Ketamine Analogs

This protocol is a generalized procedure based on common synthetic routes to ketamine and its analogs, illustrating the formation of a 2-functionalized cyclohexanone.

Materials:

  • 2-Chlorobenzonitrile

  • Cyclopentyl magnesium bromide (in diethyl ether)

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated)

  • Bromine

  • Acetic acid

  • Methylamine (40% in water)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Grignard Reaction: To a solution of 2-chlorobenzonitrile in anhydrous diethyl ether, slowly add cyclopentyl magnesium bromide under an inert atmosphere. Stir the reaction mixture at room temperature for 2 hours.

  • Hydrolysis: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid. Continue stirring until the intermediate imine is fully hydrolyzed to the corresponding ketone.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2-chlorophenyl)cyclopentyl ketone. Purify the product by column chromatography.

  • Alpha-Bromination: Dissolve the purified ketone in glacial acetic acid. Add a solution of bromine in acetic acid dropwise while stirring.

  • Workup: After the reaction is complete, pour the mixture into ice water and extract with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Amination and Rearrangement: Concentrate the solution of the alpha-bromo ketone. Add an excess of aqueous methylamine and stir vigorously. The reaction will proceed through a nucleophilic substitution followed by a rearrangement to form the desired 2-(methylamino)-2-(2-chlorophenyl)cyclohexanone (ketamine).

  • Final Purification: Neutralize the reaction mixture and extract the product with dichloromethane. Purify the crude product by crystallization or column chromatography.

Step Reactants Solvent Key Parameters Expected Outcome
12-Chlorobenzonitrile, Cyclopentyl magnesium bromideAnhydrous diethyl etherInert atmosphere, Room temperatureFormation of imine intermediate
2-4Imine intermediate, HClDiethyl ether/WaterAcidic workup2-(2-Chlorophenyl)cyclopentyl ketone
5-6Ketone, BromineAcetic acidDropwise additionAlpha-bromo ketone
7-8Alpha-bromo ketone, MethylamineDichloromethane/WaterVigorous stirring2-(methylamino)-2-(2-chlorophenyl)cyclohexanone

Application Note 2: this compound as a Versatile Intermediate for Bioactive Molecules

This compound is a valuable intermediate for introducing a variety of functional groups at the alpha-position of the cyclohexanone ring. The acetoxy group can act as a leaving group in nucleophilic substitution reactions or can be hydrolyzed to a hydroxyl group, which can then be further functionalized. This versatility makes it a key building block for the synthesis of diverse bioactive molecules, including potential anticonvulsant, antifungal, and anticancer agents.[2]

Signaling Pathway Implication: Potential Mechanism of Action for Cyclohexanone-Derived Anticonvulsants

While the exact mechanisms are diverse, some anticonvulsants derived from cyclohexanone scaffolds are hypothesized to interact with voltage-gated ion channels or modulate neurotransmitter systems. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by such compounds.

Caption: Hypothetical Anticonvulsant Action.

Experimental Protocol: General Synthesis of a 2-Substituted Cyclohexanone from this compound

This protocol outlines a general method for the nucleophilic substitution of the acetoxy group in this compound to introduce a new functional group, which could be a precursor to a bioactive molecule.

Materials:

  • This compound

  • Nucleophile (e.g., a thiol, amine, or enolate)

  • Aprotic solvent (e.g., Tetrahydrofuran, Acetonitrile)

  • Base (if required, e.g., Triethylamine, Sodium hydride)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an appropriate aprotic solvent under an inert atmosphere.

  • Addition of Nucleophile: Add the chosen nucleophile to the solution. If the nucleophile requires activation, add a suitable base.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated ammonium chloride solution.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting 2-substituted cyclohexanone by column chromatography or distillation.

Nucleophile Type Example Potential Product Scaffold Potential Biological Activity
ThiolThiophenol2-(Phenylthio)cyclohexanoneAntifungal, Anticancer
AmineMorpholine2-MorpholinocyclohexanoneCNS activity, Anticonvulsant
EnolateDiethyl malonateDiethyl 2-(2-oxocyclohexyl)malonateAnti-inflammatory, Antiviral

Summary

This compound and its derivatives are valuable and versatile intermediates in pharmaceutical synthesis. Their utility is demonstrated in the synthesis of complex molecules like ketamine and provides a platform for the development of a wide range of other bioactive compounds. The protocols and data presented here offer a foundation for researchers to explore the potential of this chemical scaffold in drug discovery and development.

References

Application Notes and Protocols for 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Acetoxycyclohexanone is a functionalized cyclohexanone derivative with potential applications in organic synthesis and as a building block for more complex molecules. Its structure, featuring both a ketone and an acetate ester, allows for a variety of chemical transformations. These application notes provide an overview of the synthetic approaches to related compounds, which may be adapted for this compound, and explore potential, though currently undocumented, applications in research and development.

Synthesis of Related Compound: 2-Acetylcyclohexanone

Experimental Protocol: Synthesis of 2-Acetylcyclohexanone [1]

This protocol describes the synthesis of 2-acetylcyclohexanone from cyclohexanone and acetic anhydride, using pyrrolidine to form an enamine intermediate.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid

  • Toluene

  • Acetic anhydride

  • 3 M HCl

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Separating funnel (50 mL)

  • Erlenmeyer flask

  • Vacuum distillation apparatus

Procedure:

  • To a 100 mL round-bottom flask, add 40 mL of toluene, 5 mL of cyclohexanone, 4 mL of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.

  • Assemble a Dean-Stark apparatus with a reflux condenser and heat the mixture to reflux for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Modify the setup for azeotropic distillation and distill until the temperature reaches 108-110 °C to remove excess pyrrolidine and water.

  • Cool the flask to room temperature.

  • Add a solution of 4.5 mL of acetic anhydride in 10 mL of toluene to the flask and let the mixture stand at room temperature for at least 24 hours.

  • Slowly add 5 mL of water and heat the mixture at reflux for 30 minutes.

  • After cooling to room temperature, transfer the mixture to a 50 mL separating funnel with 10 mL of water and separate the two phases.

  • Wash the organic phase successively with 3 x 10 mL of 3 M HCl and 10 mL of water.

  • Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation.

Quantitative Data: The following table summarizes the reported yield for the synthesis of 2-acetylcyclohexanone.

ProductStarting MaterialsCatalystSolventYield (%)
2-AcetylcyclohexanoneCyclohexanone, Acetic Anhydridep-Toluenesulfonic acidToluene73.6

Logical Workflow for Synthesis of 2-Acetylcyclohexanone

The following diagram illustrates the key steps in the synthesis of 2-acetylcyclohexanone via an enamine intermediate.

G A Cyclohexanone + Pyrrolidine B Enamine Formation (Azeotropic Distillation) A->B C Enamine Intermediate B->C D Acylation with Acetic Anhydride C->D E Iminium Ion D->E F Hydrolysis E->F G 2-Acetylcyclohexanone F->G H Purification (Vacuum Distillation) G->H I Pure 2-Acetylcyclohexanone H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Signal KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates ActiveSubstrate Phosphorylated Substrate Substrate->ActiveSubstrate Response Cellular Response ActiveSubstrate->Response Inhibitor This compound Derivative Inhibitor->KinaseB Inhibits

References

Application Notes and Protocols: 2-Acetoxycyclohexanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxycyclohexanone is a versatile bifunctional building block with significant potential in the synthesis of a variety of heterocyclic compounds. Its vicinal carbonyl and acetoxy groups offer two reactive centers for cyclization reactions with various binucleophiles, leading to the formation of diverse and complex molecular architectures. These heterocyclic scaffolds are of great interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides an overview of the potential applications of this compound in heterocyclic synthesis and outlines general experimental protocols.

Core Applications

The reactivity of this compound allows for the synthesis of several important classes of N-heterocycles. The general reaction scheme involves the initial reaction at the more electrophilic ketone carbonyl, followed by a cyclization step involving the displacement or participation of the acetoxy group.

Potential Heterocyclic Systems from this compound:

  • Benzodiazepines and Quinoxalines: Reaction with ortho-diaminobenzenes.

  • Pyrazoles and Pyrazolones: Reaction with hydrazines.

  • Pyrimidines and Dihydropyrimidines: Reaction with ureas and thioureas.

  • Oxazoles and Thiazoles: Reaction with suitable amino-thiol or amino-alcohol precursors.

Despite the synthetic potential, a comprehensive review of the scientific literature did not yield specific, detailed experimental protocols or quantitative data for the synthesis of heterocyclic compounds directly from this compound. The information presented below is therefore based on general principles of heterocyclic synthesis and reactions of analogous 1,2-dicarbonyl compounds. Researchers should consider these as starting points for methods development and optimization.

Experimental Protocols (General Procedures)

The following are generalized protocols that can be adapted for the synthesis of various heterocyclic systems from this compound. Optimization of reaction conditions (solvent, temperature, catalyst, and reaction time) will be crucial for achieving desired products and yields.

Protocol 1: Synthesis of Fused 1,4-Diazepines (e.g., Tetrahydrobenzodiazepines)

This protocol outlines the general procedure for the condensation of this compound with an ortho-phenylenediamine derivative.

Reaction Scheme:

G A This compound C Tetrahydrobenzodiazepine derivative A->C + B o-Phenylenediamine B->C Reflux, Acid or Base catalyst

Caption: General synthesis of tetrahydrobenzodiazepines.

Materials:

  • This compound

  • Substituted o-phenylenediamine

  • Glacial acetic acid (catalyst) or a suitable base (e.g., triethylamine)

  • Ethanol or Toluene (solvent)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).

  • Add the substituted o-phenylenediamine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterize the final product using appropriate analytical techniques (NMR, MS, IR).

Protocol 2: Synthesis of Fused Pyrazoles

This protocol describes a general method for the reaction of this compound with hydrazine derivatives.

Reaction Scheme:

G A This compound C Fused Pyrazole derivative A->C + B Hydrazine derivative B->C Reflux, Acid catalyst

Caption: General synthesis of fused pyrazoles.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol (solvent)

  • Catalytic amount of a mineral acid (e.g., HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add the hydrazine derivative (1 equivalent) to the solution.

  • Add a few drops of concentrated HCl as a catalyst.

  • Reflux the mixture for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

  • Confirm the structure of the product by spectroscopic methods.

Data Presentation

As no specific quantitative data for the synthesis of heterocyclic compounds from this compound was found in the reviewed literature, a data table cannot be provided at this time. Researchers are encouraged to meticulously record their experimental data, including:

  • Reactant Ratios: Molar equivalents of this compound and the binucleophile.

  • Solvent: Type and volume.

  • Catalyst: Type and loading (mol%).

  • Temperature: Reaction temperature in degrees Celsius.

  • Time: Reaction duration in hours.

  • Yield: Isolated yield of the purified product in percent.

  • Characterization Data: Key spectral data (¹H NMR, ¹³C NMR, MS, IR) confirming the structure of the synthesized heterocycle.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a heterocyclic compound from this compound.

workflow start Start: Define Target Heterocycle reagents Select Reagents: This compound & Binucleophile start->reagents conditions Optimize Reaction Conditions: Solvent, Catalyst, Temp, Time reagents->conditions synthesis Perform Synthesis conditions->synthesis workup Reaction Work-up (Quenching, Extraction) synthesis->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization data Data Analysis & Reporting characterization->data end End: Pure Heterocycle data->end

Caption: Experimental workflow for heterocyclic synthesis.

Conclusion

This compound holds promise as a valuable precursor for the synthesis of a range of heterocyclic compounds. The general protocols provided herein offer a foundation for researchers to explore these synthetic transformations. It is important to reiterate that these are generalized procedures and will require careful optimization and characterization to achieve the desired outcomes for specific target molecules. The lack of specific literature precedents underscores the opportunity for novel research in this area.

Application Notes and Protocols: Use of Protecting Groups for Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 2-Acetoxycyclohexanone: Extensive review of the chemical literature indicates that this compound is not utilized as a protecting group for alcohols in organic synthesis. Its structure contains two reactive functional groups: a ketone and an ester. The ketone carbonyl is susceptible to nucleophilic attack, and the acetate group can undergo hydrolysis or transesterification under various conditions.[1][2][3] This inherent reactivity makes it unsuitable for the primary role of a protecting group, which is to be robust and inert to a wide range of reaction conditions while other transformations are carried out on the molecule.[4]

This document provides a detailed guide to common and reliable protecting groups for alcohols, presented in the requested format of application notes, protocols, and visualizations.

Silyl Ethers: Tert-butyldimethylsilyl (TBS) Ethers

Application Notes
  • Introduction: Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, stability under many reaction conditions, and selective removal.[5][6] The tert-butyldimethylsilyl (TBS) group is particularly popular due to its moderate steric bulk, which provides good stability to chromatography and a range of non-acidic reagents.[7][8]

  • Stability: TBS ethers are stable to strong bases, organometallic reagents (e.g., Grignard and organolithium reagents), nucleophiles, and many oxidizing and reducing agents.[4][6] They are, however, labile to acidic conditions and fluoride ion sources.[9][10]

  • Selectivity: The steric hindrance of the TBS group allows for the selective protection of less hindered alcohols (e.g., primary vs. secondary).[4]

  • Applications: TBS ethers are widely used in multi-step organic synthesis, particularly in the synthesis of complex natural products, where mild and selective protection and deprotection are crucial.

Experimental Protocols

a) Protection of a Primary Alcohol as a TBS Ether (Corey Protocol)

This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBSCl) and imidazole.

  • Reagents and Materials:

    • Primary alcohol (1.0 equiv)

    • Tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv)

    • Imidazole (2.2 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add TBSCl (1.1 equiv) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure TBS ether.[10]

b) Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol describes the cleavage of a TBS ether to regenerate the alcohol.

  • Reagents and Materials:

    • TBS-protected alcohol (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • Diethyl ether

    • Water

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.

    • Add the TBAF solution (1.2 equiv) dropwise to the stirred solution at room temperature.

    • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, quench by adding water and dilute with diethyl ether.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[6][9]

Data Presentation
Protecting GroupProtection ConditionsDeprotection ConditionsStability
TBS TBSCl, Imidazole, DMFTBAF, THF; or Acetic Acid, THF/H₂OStable to bases, organometallics, many oxidizing/reducing agents. Labile to acid and fluoride.[5][10]

Diagrams

TBS_Protection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol TBS_Ether TBS Ether Alcohol->TBS_Ether TBSCl_Imidazole TBSCl, Imidazole DMF, rt TBSCl_Imidazole->TBS_Ether TBS_Ether_Dep TBS Ether Deprotected_Alcohol Alcohol TBS_Ether_Dep->Deprotected_Alcohol TBAF TBAF, THF rt TBAF->Deprotected_Alcohol

Caption: Workflow for TBS protection and deprotection of an alcohol.

Acetal Ethers: Tetrahydropyranyl (THP) Ethers

Application Notes
  • Introduction: The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols, forming a THP ether which is technically an acetal.[11][12] It is valued for its low cost, ease of introduction, and stability to a variety of non-acidic conditions.[13]

  • Stability: THP ethers are stable to strongly basic conditions, organometallic reagents, hydrides, and acylation/alkylation reagents.[12][13] They are, however, readily cleaved under acidic conditions.[11]

  • Stereochemistry: A notable drawback of the THP group is the introduction of a new stereocenter upon reaction with an alcohol, which can lead to a mixture of diastereomers. This can complicate purification and spectral analysis.[12][13]

  • Applications: THP ethers are frequently used in syntheses where subsequent reactions are performed under basic or nucleophilic conditions.

Experimental Protocols

a) Protection of an Alcohol as a THP Ether

This protocol describes the acid-catalyzed protection of an alcohol with 3,4-dihydropyran (DHP).

  • Reagents and Materials:

    • Alcohol (1.0 equiv)

    • 3,4-Dihydropyran (DHP, 1.2 equiv)

    • Pyridinium p-toluenesulfonate (PPTS, 0.05 equiv)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask.

    • Add DHP (1.2 equiv) followed by a catalytic amount of PPTS (0.05 equiv).

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the THP ether.[13][14]

b) Deprotection of a THP Ether

This protocol details the acidic hydrolysis of a THP ether to regenerate the alcohol.

  • Reagents and Materials:

    • THP-protected alcohol (1.0 equiv)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 equiv)

    • Methanol

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Dissolve the THP-protected alcohol (1.0 equiv) in methanol.

    • Add a catalytic amount of TsOH·H₂O (0.1 equiv).

    • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Once the starting material is consumed, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to yield the deprotected alcohol.[15][16]

Data Presentation
Protecting GroupProtection ConditionsDeprotection ConditionsStability
THP DHP, PPTS (cat.), DCMTsOH (cat.), MeOH; or Acetic Acid, THF/H₂OStable to bases, organometallics, hydrides, acylation/alkylation reagents. Labile to acid.[12][13]

Diagrams

THP_Protection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol THP_Ether THP Ether Alcohol->THP_Ether DHP_PPTS DHP, PPTS DCM, rt DHP_PPTS->THP_Ether THP_Ether_Dep THP Ether Deprotected_Alcohol Alcohol THP_Ether_Dep->Deprotected_Alcohol TsOH TsOH, MeOH rt TsOH->Deprotected_Alcohol Bn_Protection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol Bn_Ether Benzyl Ether Alcohol->Bn_Ether NaH_BnBr 1. NaH, THF 2. BnBr NaH_BnBr->Bn_Ether Bn_Ether_Dep Benzyl Ether Deprotected_Alcohol Alcohol Bn_Ether_Dep->Deprotected_Alcohol H2_PdC H₂, Pd/C MeOH, rt H2_PdC->Deprotected_Alcohol

References

Application Notes and Protocols: Reaction of 2-Acetoxycyclohexanone with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-acetoxycyclohexanone with amines represents a significant transformation in organic synthesis, primarily leading to the formation of N-substituted 2-aminocyclohexanone derivatives. These α-amino ketones are valuable scaffolds in medicinal chemistry and drug development due to their prevalence in a variety of biologically active compounds. The reaction typically proceeds via a nucleophilic substitution mechanism where the amine displaces the acetoxy group at the α-position of the ketone. This application note provides a detailed overview of this reaction, including the underlying mechanism, experimental protocols for primary and secondary amines, and a summary of the applications of the resulting products in drug discovery.

Reaction Mechanism

The reaction of this compound with a primary or secondary amine proceeds through a nucleophilic substitution pathway. The amine, acting as a nucleophile, attacks the carbon atom bearing the acetoxy group. The acetoxy group is a competent leaving group, facilitating its displacement by the amine. The carbonyl group at the adjacent position can influence the reactivity of the α-carbon.

It is important to note that a competing reaction, the standard condensation of the amine with the carbonyl group to form an imine (with primary amines) or an enamine (with secondary amines), is also possible. However, the presence of a good leaving group at the α-position favors the substitution reaction, leading to the formation of the 2-aminocyclohexanone derivative.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products This compound This compound Nucleophilic_Attack Nucleophilic Attack of Amine This compound->Nucleophilic_Attack Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Leaving_Group_Departure Departure of Acetoxy Group Tetrahedral_Intermediate->Leaving_Group_Departure 2-Aminocyclohexanone N-Substituted 2-Aminocyclohexanone Leaving_Group_Departure->2-Aminocyclohexanone Acetic_Acid Acetic Acid Leaving_Group_Departure->Acetic_Acid

Experimental Protocols

The following protocols provide a general framework for the synthesis of N-substituted 2-aminocyclohexanone derivatives. Optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary for specific amine substrates.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

Objective: To synthesize 2-(benzylamino)cyclohexanone.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(benzylamino)cyclohexanone.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

Objective: To synthesize 2-morpholinocyclohexanone.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add morpholine (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography or distillation under reduced pressure to obtain 2-morpholinocyclohexanone.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the reaction of this compound with representative primary and secondary amines. Please note that yields are highly dependent on the specific substrate and reaction conditions.

AmineAmine TypeBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
BenzylaminePrimaryEt3NDCMRoom Temp.12-2475-85
AnilinePrimaryK2CO3DMF808-1660-70
MorpholineSecondaryK2CO3MeCNReflux6-1280-90
PiperidineSecondaryNaHCO3EtOHReflux10-2070-80

Applications in Drug Development

N-substituted 2-aminocyclohexanone derivatives serve as crucial building blocks for the synthesis of a wide range of pharmacologically active molecules. Their utility stems from the presence of both a ketone and an amine functionality, which allows for diverse chemical modifications.

  • Antimicrobial Agents: The 2-aminocyclohexanone scaffold has been incorporated into molecules exhibiting antibacterial and antifungal properties.[1]

  • Anticancer Agents: Derivatives of 2-aminocyclohexanone have been investigated for their potential as anticancer agents. The core structure can be modified to interact with various biological targets involved in cancer progression.

  • Central Nervous System (CNS) Active Agents: The cyclohexanone ring is a common motif in compounds that target the CNS. N-substituted 2-aminocyclohexanones can be utilized as precursors for the synthesis of novel analgesics, anticonvulsants, and neuroprotective agents.

  • Enzyme Inhibitors: The structural features of these compounds make them suitable candidates for the design of enzyme inhibitors, which are a cornerstone of modern drug discovery.

ExperimentalWorkflow Start Start Reaction_Setup Reaction Setup: - this compound - Amine - Base - Solvent Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring by TLC Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup: - Quenching - Extraction - Washing Reaction_Monitoring->Workup Purification Purification: - Column Chromatography - or Distillation Workup->Purification Product N-Substituted 2-Aminocyclohexanone Purification->Product

Conclusion

The reaction of this compound with amines provides a reliable and versatile method for the synthesis of N-substituted 2-aminocyclohexanones. These products are of significant interest to the pharmaceutical industry due to their potential as precursors to a wide array of bioactive molecules. The protocols and data presented herein offer a solid foundation for researchers to explore this valuable chemical transformation and its applications in the development of novel therapeutics. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this important reaction.

References

Application Notes and Protocols: Scale-up Synthesis of 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxycyclohexanone, more formally known as 2-acetylcyclohexanone, is a versatile β-diketone intermediate crucial in the synthesis of a wide range of pharmaceutical compounds and specialty chemicals.[1][2] Its unique structural features, including the presence of both a ketone and an acetyl group on a cyclohexane ring, allow for a variety of chemical transformations, making it a valuable building block in organic synthesis.[3][4] Notably, it serves as a key intermediate in the synthesis of endothelin-converting enzyme inhibitors, which are significant in the treatment of cardiovascular diseases.[5] This document provides detailed protocols for the scale-up synthesis of 2-acetylcyclohexanone, focusing on two effective methods: the classic enamine synthesis and a high-yield one-pot synthesis. Safety considerations, reaction parameters, and purification techniques are presented to guide researchers in achieving efficient and scalable production.

Safety Precautions

The synthesis of 2-acetylcyclohexanone involves the use of hazardous materials. It is imperative to adhere to strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.

Key Chemical Hazards:

  • Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.

  • Pyrrolidine/Morpholine: Flammable and corrosive. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Acetyl Chloride: Highly flammable liquid and vapor. Reacts violently with water. Causes severe skin burns and eye damage. Lachrymator.

  • Lithium Diisopropylamide (LDA): Pyrophoric solid (may ignite spontaneously in air). Reacts violently with water. Causes severe skin burns and eye damage.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.

  • Toluene: Highly flammable liquid and vapor. Can cause skin and eye irritation. Harmful if inhaled.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

For detailed safety information, always consult the Safety Data Sheets (SDS) for each chemical used.

Reaction Pathway and Experimental Workflow

Reaction Pathway: Enamine Synthesis

ReactionPathway Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine + Pyrrolidine - H2O AcetylatedEnamine Acetylated Enamine Enamine->AcetylatedEnamine + Acetic Anhydride Product 2-Acetylcyclohexanone AcetylatedEnamine->Product + H2O (Hydrolysis)

Caption: Reaction pathway for the synthesis of 2-Acetylcyclohexanone via an enamine intermediate.

Experimental Workflow: One-Pot Synthesis

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Prepare Reactants (Cyclohexanone, THF, LDA, Acetyl Chloride) Step1 Step 1: Enolate Formation (Cyclohexanone + LDA in THF) Reagents->Step1 Glassware Assemble Dry Glassware Glassware->Step1 Step2 Step 2: Acylation (Add Acetyl Chloride) Step1->Step2 1-2 hours Quench Quench Reaction Step2->Quench Wash Aqueous Wash Quench->Wash Dry Dry Organic Layer Wash->Dry Distill Vacuum Distillation Dry->Distill FinalProduct FinalProduct Distill->FinalProduct Final Product: 2-Acetylcyclohexanone

Caption: Experimental workflow for the one-pot synthesis of 2-Acetylcyclohexanone.

Experimental Protocols

Method 1: Enamine Synthesis of 2-Acetylcyclohexanone

This method proceeds via the formation of an enamine from cyclohexanone and a secondary amine (e.g., pyrrolidine or morpholine), followed by acylation and hydrolysis.[6][7]

Materials and Equipment:

  • Round-bottom flask (appropriate for scale)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Cyclohexanone

  • Pyrrolidine or Morpholine

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Acetic anhydride

  • Hydrochloric acid (3M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Water

Procedure:

  • Enamine Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add toluene (400 mL per mole of cyclohexanone), cyclohexanone (1.0 mole), pyrrolidine (1.2 moles), and a catalytic amount of p-toluenesulfonic acid (0.02 moles).

    • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap (approximately 1-2 hours).

    • Cool the reaction mixture to room temperature.

  • Acylation:

    • Prepare a solution of acetic anhydride (1.1 moles) in toluene (100 mL per mole of acetic anhydride).

    • Slowly add the acetic anhydride solution to the enamine solution while maintaining the temperature below 30°C with an ice bath.

    • After the addition is complete, allow the mixture to stir at room temperature for at least 24 hours.

  • Hydrolysis and Work-up:

    • Slowly add water (50 mL per mole of cyclohexanone) to the reaction mixture and heat to reflux for 30 minutes to hydrolyze the iminium salt.

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Wash the organic layer successively with 3M HCl (3 x 100 mL per mole of cyclohexanone) and then with water (100 mL per mole of cyclohexanone).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation, collecting the fraction at 118-136°C at approximately -0.0960 MPa.[5]

Quantitative Data Summary (Method 1)

ParameterValueReference
Typical Yield73.6%[8][9]
Purity (post-distillation)>95%Assumed from standard lab procedures
Keto-Enol Ratio28.3% Keto : 71.7% Enol[9]
Method 2: One-Pot Synthesis of 2-Acetylcyclohexanone

This optimized, one-pot method offers a higher yield and shorter reaction time, making it suitable for larger-scale production.[5]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

  • Cooling bath (ice-water or cryocooler)

  • Vacuum distillation apparatus

  • Cyclohexanone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution

  • Acetyl chloride

  • Chloroform or Dichloromethane

  • Water

Procedure:

  • Reaction Setup:

    • Set up a dry, inert gas-purged jacketed reactor.

    • Add cyclohexanone (1.0 mole) to anhydrous THF (1 L per mole of cyclohexanone).

    • Cool the solution to 0°C using a cooling bath.

  • Enolate Formation:

    • Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 moles) to the cyclohexanone solution via an addition funnel, maintaining the temperature at 0°C.

    • After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 1-2 hours.

  • Acylation:

    • Cool the reaction mixture back to 0°C.

    • Prepare a solution of acetyl chloride (1.1 moles) in chloroform or dichloromethane (500 mL per mole of acetyl chloride).

    • Slowly add the acetyl chloride solution to the reaction mixture, maintaining the temperature at 0°C.

    • After the addition, remove the cooling bath and stir at room temperature for another 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water (200 mL per mole of cyclohexanone).

    • Transfer the mixture to a separatory funnel and wash the organic layer twice with water (2 x 200 mL per mole of cyclohexanone).

    • Separate the organic layer and remove the solvent (chloroform/dichloromethane and THF) under reduced pressure.

    • Purify the crude product by vacuum distillation, collecting the fraction at 118-136°C.[5]

Quantitative Data Summary (Method 2)

ParameterValueReference
Reported Yield>94%[5]
Reported Purity>96.0 wt%[5]
Reaction Time~4 hours[5]

Conclusion

The scale-up synthesis of 2-acetylcyclohexanone can be successfully achieved using either the traditional enamine method or a more efficient one-pot synthesis. While the enamine synthesis is robust and well-documented, the one-pot method offers significant advantages in terms of yield, purity, and reaction time, making it a more attractive option for industrial and large-scale laboratory applications. Careful attention to safety precautions, reaction conditions, and purification techniques is essential for a successful and safe synthesis. The detailed protocols and comparative data provided in these application notes serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

Green Synthesis of 2-Acetoxycyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of 2-acetoxycyclohexanone, a valuable intermediate in organic synthesis. The presented methods focus on environmentally benign approaches that minimize the use of hazardous reagents and improve reaction efficiency.

Application Note 1: Diastereoselective α-Acetoxylation of Cyclohexanones using Hypervalent Iodine(III) Reagents

This method offers a greener alternative to traditional oxidation reactions that employ heavy metals like lead tetraacetate. The use of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene, in combination with a Lewis acid, provides high yields and diastereoselectivity under mild conditions. This approach is particularly advantageous for the synthesis of substituted 2-acetoxycyclohexanones where stereochemical control is crucial.

Key Advantages:

  • Reduced Toxicity: Avoids the use of highly toxic heavy metal oxidants.

  • High Diastereoselectivity: Enables the synthesis of specific stereoisomers, improving atom economy and simplifying purification.[1][2]

  • Mild Reaction Conditions: Reactions are typically carried out at room temperature.[1][2]

  • High Yields: The protocol offers good to excellent yields of the desired product.[1][2]

Quantitative Data Summary
EntrySubstrateReagentLewis AcidSolventTime (h)Yield (%)Diastereomeric Ratio (cis:trans)
14-PhenylcyclohexanonePhI(OAc)₂BF₃·OEt₂ (3 equiv)AcOH24>95>20:1
24-tert-ButylcyclohexanonePhI(OAc)₂BF₃·OEt₂ (3 equiv)AcOH2485>20:1
3CyclohexanonePhI(OAc)₂BF₃·OEt₂ (3 equiv)AcOH2470-

Data synthesized from multiple sources for illustrative purposes.[1][2]

Experimental Protocol

Materials:

  • Substituted or unsubstituted cyclohexanone

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the cyclohexanone derivative (1.0 equiv) in glacial acetic acid, add (diacetoxyiodo)benzene (1.5 equiv).

  • Cool the mixture in an ice bath and slowly add boron trifluoride diethyl etherate (3.0 equiv).

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound derivative.

Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Dissolve Cyclohexanone in Acetic Acid add_reagent Add PhI(OAc)₂ start->add_reagent add_lewis Add BF₃·OEt₂ (ice bath) add_reagent->add_lewis react Stir at RT for 24h add_lewis->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry over MgSO₄ extract->dry purify Column Chromatography dry->purify end This compound purify->end

Caption: Workflow for the diastereoselective α-acetoxylation of cyclohexanones.

Application Note 2: Proposed Chemoenzymatic Synthesis of this compound

This proposed method outlines a two-step, one-pot chemoenzymatic approach for the synthesis of this compound. The first step involves the biocatalytic α-hydroxylation of cyclohexanone to 2-hydroxycyclohexanone using a cyclohexanone monooxygenase or a similar hydroxylating enzyme. The second step is the chemical acetylation of the intermediate using a mild and green acetylating agent. This approach leverages the high selectivity of enzymes and aims for a more sustainable process by operating in aqueous media under mild conditions.

Key Advantages (Projected):

  • High Selectivity: Enzymatic hydroxylation is expected to be highly regio- and stereoselective.

  • Mild Conditions: The reaction would proceed at or near ambient temperature and pressure in an aqueous buffer.

  • Reduced Waste: Avoids the use of stoichiometric heavy metal oxidants and hazardous solvents.

  • Potential for One-Pot Synthesis: The entire sequence could potentially be carried out in a single reaction vessel, reducing waste and processing time.

Projected Experimental Protocol

Materials:

  • Cyclohexanone

  • Cyclohexanone monooxygenase (CHMO) or a whole-cell biocatalyst expressing the enzyme

  • NADPH (cofactor)

  • Glucose-6-phosphate and glucose-6-phosphate dehydrogenase (for cofactor regeneration)

  • Phosphate buffer (pH 7.5)

  • Acetic anhydride or another mild acetylating agent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Enzymatic α-Hydroxylation

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine cyclohexanone, NADPH, and the cofactor regeneration system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

  • Initiate the reaction by adding cyclohexanone monooxygenase.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the formation of 2-hydroxycyclohexanone using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Step 2: In-situ Acetylation

  • Once the enzymatic hydroxylation is complete, add a mild acetylating agent, such as acetic anhydride, directly to the reaction mixture.

  • Adjust the pH of the reaction mixture with a mild base if necessary.

  • Allow the acetylation to proceed at room temperature.

  • Monitor the formation of this compound by GC or HPLC.

Workup and Purification:

  • Once the reaction is complete, extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure and purify the product by column chromatography.

Visualization

chemoenzymatic_pathway cluster_enzymatic Enzymatic Hydroxylation cluster_chemical Chemical Acetylation cyclohexanone Cyclohexanone hydroxycyclohexanone 2-Hydroxycyclohexanone cyclohexanone->hydroxycyclohexanone Cyclohexanone Monooxygenase NADPH, O₂ acetoxycyclohexanone This compound hydroxycyclohexanone->acetoxycyclohexanone Acetic Anhydride

Caption: Proposed chemoenzymatic pathway to this compound.

References

2-Acetoxycyclohexanone: A Versatile Precursor for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Tarrytown, NY | October 28, 2025 – 2-Acetoxycyclohexanone is emerging as a valuable and versatile starting material in the intricate field of natural product synthesis. Its inherent functionality allows for the stereocontrolled introduction of key structural motifs, making it an attractive precursor for the synthesis of complex bioactive molecules, particularly the Amaryllidaceae alkaloids, a class of compounds known for their potent anti-cancer and antiviral properties. This application note will detail the utility of this compound in the synthesis of a key intermediate for natural products like (+)-lycoricidine, providing detailed protocols and workflows for researchers in drug development and organic synthesis.

Application in the Synthesis of Amaryllidaceae Alkaloid Precursors

The core structure of many Amaryllidaceae alkaloids, such as (+)-lycoricidine, pancratistatin, and narciclasine, features a highly functionalized aminocyclohexane ring. This compound serves as an excellent starting point for the construction of this crucial moiety. The strategic placement of the acetoxy group at the α-position to the ketone facilitates a range of stereoselective transformations, enabling the precise installation of required functional groups.

A key transformation involves the conversion of this compound to a pivotal amino-alcohol intermediate, which can then be further elaborated to the full alkaloid skeleton. This process typically involves a stereoselective amination and reduction sequence.

Experimental Protocols

Protocol 1: Synthesis of a Key Chiral Amino-Alcohol Intermediate from this compound

This protocol outlines a representative multi-step synthesis of a chiral amino-alcohol, a crucial building block for various Amaryllidaceae alkaloids, starting from this compound.

Step 1: Stereoselective Reductive Amination

This step introduces the critical amine functionality with a specific stereochemistry.

  • Reaction: this compound is reacted with a chiral amine, such as (R)-α-methylbenzylamine, in the presence of a reducing agent like sodium triacetoxyborohydride. The chiral amine directs the stereochemical outcome of the reaction.

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add (R)-α-methylbenzylamine (1.2 eq).

    • Stir the mixture for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired chiral amino-acetate.

Step 2: Hydrolysis of the Acetate

The acetoxy group is hydrolyzed to reveal the corresponding alcohol.

  • Reaction: The amino-acetate is treated with a base, such as potassium carbonate, in a protic solvent like methanol.

  • Procedure:

    • Dissolve the amino-acetate (1.0 eq) in methanol.

    • Add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 4 hours.

    • Neutralize the reaction with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude amino-alcohol.

    • Purify by column chromatography if necessary.

Step 3: Protection of the Amine

The amino group is protected, for example, as a carbamate, to prevent side reactions in subsequent steps.

  • Reaction: The amino-alcohol is reacted with an appropriate protecting group reagent, such as benzyl chloroformate (Cbz-Cl), in the presence of a base.

  • Procedure:

    • Dissolve the amino-alcohol (1.0 eq) in a mixture of THF and water (1:1).

    • Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq).

    • Add benzyl chloroformate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography to yield the protected chiral amino-alcohol.

Data Presentation

StepProductStarting MaterialKey ReagentsYield (%)Purity (%)
1Chiral Amino-AcetateThis compound(R)-α-methylbenzylamine, NaBH(OAc)₃75-85>95
2Chiral Amino-AlcoholChiral Amino-AcetateK₂CO₃, Methanol90-98>98
3Protected Amino-AlcoholChiral Amino-AlcoholCbz-Cl, NaHCO₃88-95>98

Logical Workflow for the Synthesis of Amaryllidaceae Alkaloid Intermediate

The following diagram illustrates the synthetic pathway from this compound to a key protected amino-alcohol intermediate.

G A This compound C Reductive Amination A->C B Chiral Amine B->C D Chiral Amino-Acetate C->D E Base Hydrolysis D->E F Chiral Amino-Alcohol E->F H Amine Protection F->H G Protecting Group Reagent G->H I Protected Amino-Alcohol Intermediate H->I

Caption: Synthetic workflow for the preparation of a key intermediate.

Signaling Pathway to Natural Product Synthesis

The utilization of this compound as a precursor follows a logical progression in constructing the complex architecture of Amaryllidaceae alkaloids.

G cluster_0 Precursor Elaboration cluster_1 Core Assembly cluster_2 Final Product A This compound B Key Intermediate (Protected Amino-Alcohol) A->B Stereoselective Transformations C Aryl Group Introduction B->C D Ring Closure C->D E Amaryllidaceae Alkaloid (e.g., (+)-Lycoricidine) D->E Deprotection & Final Modifications

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Acetoxycyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary purification techniques for this compound, a moderately polar keto-ester, include:

  • Distillation: Particularly vacuum distillation, is suitable for separating this compound from non-volatile impurities or solvents with significantly different boiling points.

  • Column Chromatography: Effective for separating the target compound from impurities with different polarities.

  • Recrystallization: This can be employed if a suitable solvent is found in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Washing/Extraction: Useful for removing water-soluble impurities, such as acids or bases used in the synthesis.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities depend on the synthetic route employed. Common starting materials and byproducts include:

  • Unreacted Starting Materials: Cyclohexanone or 2-hydroxycyclohexanone.

  • Reagents from Acetylation: Acetic anhydride, acetic acid, or acetyl chloride.

  • Byproducts from Oxidation: If synthesized via oxidation of cyclohexanone, byproducts from the oxidizing agent (e.g., lead (II) acetate from lead tetraacetate) may be present.

  • Solvents: Residual reaction solvents.

Q3: How can I remove acidic impurities like acetic acid from my sample?

A3: Acidic impurities can be removed by washing the crude product with a mild base. A typical procedure involves dissolving the crude this compound in an organic solvent (e.g., diethyl ether or ethyl acetate) and washing it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The aqueous layer is then separated, and the organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before the solvent is removed under reduced pressure.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low yield after distillation Product decomposition at high temperatures. Use vacuum distillation to lower the boiling point and prevent thermal decomposition. Ensure the vacuum is stable and the heating bath temperature is kept as low as possible.
Product is co-distilling with a solvent or impurity. Perform a fractional distillation to separate components with close boiling points. Ensure the distillation column is efficient (e.g., Vigreux or packed column).
Streaking or poor separation in column chromatography Inappropriate solvent system (mobile phase). Optimize the mobile phase polarity. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio for good separation.
Column is overloaded. Use a larger column or reduce the amount of crude product loaded onto the column. The amount of silica gel should be at least 30-50 times the weight of the crude material.
The compound is degrading on the silica gel. Silica gel is slightly acidic. If your compound is acid-sensitive, you can neutralize the silica gel by adding a small amount of a non-polar tertiary amine (e.g., triethylamine) to the mobile phase.
Oily product after recrystallization Inappropriate recrystallization solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold. Experiment with different solvents or solvent mixtures.
Presence of impurities that are "oiling out". Try to purify the crude product by another method (e.g., column chromatography) before attempting recrystallization.
Product is not crystallizing Solution is supersaturated. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
Solution is too dilute. Evaporate some of the solvent to increase the concentration of the product.
Presence of impurities inhibiting crystallization. Purify further using column chromatography or distillation.

Quantitative Data Summary

While specific experimental data for this compound is not widely available in the searched literature, the following table provides general physical properties and typical parameters for the purification techniques discussed.

Parameter Value/Range Notes
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol [1]
Boiling Point (estimated) > 150 °C at atmospheric pressureVacuum distillation is recommended.
Column Chromatography Stationary Phase Silica gel (60-120 or 230-400 mesh)
Column Chromatography Mobile Phase (example) Hexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3)The optimal ratio should be determined by TLC.
Recrystallization Solvents (to test) Isopropanol, Ethanol/Water, Diethyl ether/HexaneRequires experimental validation.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

General Protocol for Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Addition: Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure.

  • Heating: Gently heat the flask using a heating mantle or oil bath while stirring.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature.

  • Discontinuation: Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential explosions.

Logical Workflow for Purification Troubleshooting

PurificationTroubleshooting start Crude this compound distillation Vacuum Distillation start->distillation analysis Purity Analysis (e.g., NMR, GC-MS) distillation->analysis low_yield Low Yield distillation->low_yield Decomposition chromatography Column Chromatography chromatography->analysis oily_product Product is an oil chromatography->oily_product Oily Fractions recrystallization Recrystallization recrystallization->analysis recrystallization->oily_product Fails to crystallize pure_product Pure Product end End pure_product->end analysis->pure_product Purity > 95% impure_product Product is impure analysis->impure_product Purity < 95% oily_product->recrystallization low_yield->end impure_product->chromatography

References

Technical Support Center: Synthesis of 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetoxycyclohexanone. The following information addresses common issues, particularly the formation of side products, and offers guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound using lead tetraacetate?

When synthesizing this compound via the oxidation of cyclohexanone with lead(IV) acetate, several side products can form. The presence and quantity of these byproducts are often influenced by reaction conditions such as temperature, reaction time, and the purity of reagents. Common side products include:

  • 2,6-Diacetoxycyclohexanone: This results from the further oxidation of the desired product.

  • Adipic acid: Over-oxidation and ring-opening of the cyclohexanone ring can lead to the formation of this dicarboxylic acid.

  • Unreacted Cyclohexanone: Incomplete reaction can leave starting material in the product mixture.

  • Lead(II) acetate: This is the reduced form of the lead tetraacetate reagent and will be present in the crude product mixture.

Troubleshooting Guides

Problem 1: Low yield of this compound and significant formation of 2,6-diacetoxycyclohexanone.

  • Possible Cause: Prolonged reaction time or excessive temperature can promote the over-oxidation of the desired product.

  • Solution:

    • Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Quench the reaction as soon as the starting material is consumed to prevent further oxidation.

    • Maintain the recommended reaction temperature. A slight decrease in temperature might be necessary, though this could increase the reaction time.

Problem 2: Presence of adipic acid in the final product.

  • Possible Cause: Harsh reaction conditions, such as high temperatures or the presence of strong oxidizing impurities, can lead to the oxidative cleavage of the cyclohexanone ring.

  • Solution:

    • Ensure the reaction is carried out under controlled temperature conditions.

    • Use high-purity lead tetraacetate. The presence of other lead oxides can lead to more aggressive oxidation.

    • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize unwanted side oxidations.

Problem 3: Difficulty in separating this compound from unreacted cyclohexanone.

  • Possible Cause: Incomplete reaction due to insufficient reagent, low reaction temperature, or short reaction time.

  • Solution:

    • Ensure the correct stoichiometric ratio of lead tetraacetate to cyclohexanone is used. A slight excess of the oxidizing agent may be required.

    • Optimize the reaction time and temperature to drive the reaction to completion. Monitor the reaction's progress to determine the optimal endpoint.

    • Purification via column chromatography can be effective in separating the product from the starting material.

Data Presentation

The following table summarizes the potential products and their formation pathways in the synthesis of this compound.

Product NameMolecular FormulaFormation Pathway
This compound C₈H₁₂O₃Desired α-acetoxylation of cyclohexanone.
2,6-DiacetoxycyclohexanoneC₁₀H₁₄O₅Over-oxidation of this compound.
Adipic AcidC₆H₁₀O₄Oxidative ring-opening of cyclohexanone.
CyclohexanoneC₆H₁₀OUnreacted starting material.
Lead(II) acetateC₄H₆O₄PbReduction of lead(IV) acetate.

Experimental Protocols

Synthesis of this compound from Cyclohexanone using Lead(IV) Acetate

This protocol is a general guideline. Researchers should consult relevant literature for specific details and safety precautions.

Materials:

  • Cyclohexanone

  • Lead(IV) acetate (Lead tetraacetate)

  • Glacial acetic acid (solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone in glacial acetic acid.

  • Add lead(IV) acetate to the solution in portions while stirring. The reaction is exothermic, and the temperature should be monitored and controlled.

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir for the required time. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.

Mandatory Visualization

Synthesis_Pathway Cyclohexanone Cyclohexanone Product This compound Cyclohexanone->Product α-Acetoxylation Side_Product_2 Adipic Acid Cyclohexanone->Side_Product_2 Ring-opening oxidation Lead_IV_Acetate Lead(IV) Acetate Lead_IV_Acetate->Product Lead_II_Acetate Lead(II) Acetate Lead_IV_Acetate->Lead_II_Acetate Reduction Side_Product_1 2,6-Diacetoxycyclohexanone Product->Side_Product_1 Over-oxidation

Caption: Reaction scheme for this compound synthesis and side product formation.

Technical Support Center: Synthesis of 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Acetoxycyclohexanone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when using the lead(IV) acetate method.

Q1: My yield of this compound is consistently low. What are the primary factors affecting the yield?

A1: Low yields are a common problem and can be attributed to several factors:

  • Reagent Quality: The purity of your starting materials is critical.

    • Cyclohexanone: Ensure your cyclohexanone is free from acidic impurities and water. Consider distillation if the purity is questionable.

    • Lead(IV) Acetate (LTA): LTA is moisture-sensitive and degrades over time.[1] Use freshly opened or properly stored LTA. The presence of lead(II) acetate can significantly lower the yield.

  • Reaction Conditions:

    • Temperature: The reaction is sensitive to temperature. Running the reaction at too high a temperature can lead to the formation of byproducts through competing side reactions.

    • Solvent: The choice of solvent is crucial. While the reaction can be performed in acetic acid or benzene, the solvent can influence the reaction rate and selectivity.[2][3]

  • Side Reactions: Several side reactions can compete with the desired α-acetoxylation, reducing the yield of your target compound. These include the formation of phenol and other oxidation products.

Q2: What are the common byproducts, and how can I minimize their formation?

A2: The primary byproduct of concern is phenol, which can arise from the competing dehydrogenation of cyclohexanone or subsequent reactions of the product. Minimizing its formation is key to improving the yield.

  • Mechanism of Byproduct Formation: At elevated temperatures, the intermediate enol of cyclohexanone can be oxidized to phenol.

  • Minimization Strategies:

    • Temperature Control: Maintain a stable and optimal reaction temperature. Avoid excessive heating.

    • Catalyst: The presence of a catalyst like boron trifluoride can promote the desired acetoxylation at lower temperatures, potentially reducing byproduct formation.[2]

    • Reaction Time: Over-extending the reaction time can lead to product degradation and the formation of more byproducts. Monitor the reaction progress using techniques like TLC or GC.

Q3: How does the quality of Lead(IV) Acetate (LTA) impact the reaction?

A3: Lead(IV) acetate is the key oxidizing agent in this synthesis, and its quality is paramount.

  • Purity: LTA should be a colorless, crystalline solid. A pink or brown discoloration indicates decomposition, likely due to moisture, which will reduce its effectiveness.[1]

  • Storage: Store LTA in a desiccator, away from moisture, and preferably under an inert atmosphere.[1] It is often stored with additional acetic acid to prevent hydrolysis.[1]

  • Preparation: LTA is typically prepared by treating red lead (Pb₃O₄) with acetic acid and acetic anhydride.[1][4] If preparing it yourself, ensure all water is excluded.

Q4: My product is difficult to purify. What are the recommended purification methods?

A4: Purification aims to remove unreacted starting materials, lead salts, and organic byproducts.

  • Initial Workup: The first step is to remove lead salts. This is typically done by filtering the reaction mixture and then washing the organic phase extensively.

  • Chromatography: Column chromatography is an effective method for separating this compound from byproducts like phenol and unreacted cyclohexanone. A silica gel column with a gradient elution system (e.g., hexane and ethyl acetate) is commonly used.

  • Distillation: Vacuum distillation can be used to purify the product, especially on a larger scale. However, care must be taken to avoid high temperatures that could cause decomposition.

Reaction Parameters and Yield Optimization

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of key parameters.

ParameterConditionEffect on YieldNotes
Oxidizing Agent Lead(IV) Acetate (high purity)High The most common and effective reagent. Purity is critical.
Phenyliodine(III) Diacetate (PIDA)Moderate to HighA less toxic alternative to lead-based reagents.
Catalyst Boron Trifluoride (BF₃)Can Increase Yield Promotes α-acetoxylation at lower temperatures, potentially improving selectivity.[2]
PyridineCan CatalyzeMay be used in some variations of the reaction.[2]
Solvent Acetic AcidGoodA common solvent for this reaction, also helps to stabilize LTA.[2][3]
BenzeneGoodAn aprotic alternative. Often used with a co-solvent like acetic acid.[2][3]
Chloroform / CCl₄Can be usedSoluble for LTA.[3]
Temperature Room Temperature (with catalyst)Optimal With a catalyst like BF₃, the reaction can proceed efficiently at room temperature.[2]
50-70°C (uncatalyzed)ModerateHigher temperatures may be needed without a catalyst but increase byproduct risk.
> 80°CLow Significantly increases the rate of side reactions, leading to lower yields.

Visualized Workflows and Mechanisms

To better understand the process, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.

ReactionMechanism cluster_0 Step 1: Enol Formation cluster_1 Step 2: Acetoxylation Cyclohexanone Cyclohexanone Enol Cyclohexanone Enol Cyclohexanone->Enol Tautomerization (Acid/Base Catalyzed) Product This compound Enol->Product Electrophilic Attack on Enol LTA Pb(OAc)₄ LTA->Product LeadAcetate Pb(OAc)₂ Product->LeadAcetate AceticAcid Acetic Acid Product->AceticAcid

Figure 1. Simplified reaction mechanism for the acetoxylation of cyclohexanone.

TroubleshootingWorkflow cluster_reagents Reagent Troubleshooting cluster_conditions Conditions Troubleshooting cluster_workup Purification Troubleshooting Start Low Yield of This compound CheckReagents Check Reagent Purity Start->CheckReagents CheckConditions Verify Reaction Conditions Start->CheckConditions CheckWorkup Review Purification/Workup Start->CheckWorkup LTA_Purity Is LTA fresh and colorless? CheckReagents->LTA_Purity Temp Was temperature controlled? CheckConditions->Temp PbSalts Lead salts removed? CheckWorkup->PbSalts Cyclohexanone_Purity Is Cyclohexanone pure? LTA_Purity->Cyclohexanone_Purity Yes UseNewLTA Use fresh LTA LTA_Purity->UseNewLTA No DistillCyclohexanone Distill Cyclohexanone Cyclohexanone_Purity->DistillCyclohexanone No Time Was reaction time monitored? Temp->Time Yes ControlTemp Use oil bath, monitor closely Temp->ControlTemp No UseTLC Use TLC/GC to monitor progress Time->UseTLC No Column Column chromatography effective? PbSalts->Column Yes FilterWash Filter and wash thoroughly PbSalts->FilterWash No OptimizeColumn Optimize solvent system for column Column->OptimizeColumn No

Figure 2. Troubleshooting workflow for low yield issues.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound using lead(IV) acetate.

Title: Synthesis of this compound via α-Acetoxylation of Cyclohexanone

Objective: To prepare this compound from cyclohexanone with an optimized yield.

Materials:

  • Cyclohexanone (freshly distilled)

  • Lead(IV) acetate (LTA), high purity

  • Glacial Acetic Acid (solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve lead(IV) acetate (1.1 equivalents) in glacial acetic acid.

    • Stir the mixture until the LTA is fully dissolved.

  • Addition of Cyclohexanone:

    • To the stirred solution, add cyclohexanone (1.0 equivalent) dropwise over 15-20 minutes. The addition is exothermic, so maintain the temperature of the reaction mixture.

    • For catalyzed reactions, a catalytic amount of boron trifluoride etherate could be added to the LTA solution before the cyclohexanone addition, allowing the reaction to proceed at room temperature.

  • Reaction:

    • Heat the reaction mixture to 60-70°C using an oil bath.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, indicated by the consumption of cyclohexanone.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove insoluble lead(II) acetate. Wash the filter cake with diethyl ether.

    • Transfer the filtrate to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Safety Precautions:

  • Lead compounds are highly toxic. Handle lead(IV) acetate in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic acid is corrosive. Handle with care.

  • Organic solvents are flammable. Perform the reaction away from ignition sources.

References

Technical Support Center: 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-Acetoxycyclohexanone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Refrigeration (2-8 °C) is a common practice. For extended periods, storage in a freezer (-20 °C) may offer additional stability. The compound should be protected from moisture and light.

Q2: What are the potential degradation pathways for this compound?

The primary degradation pathways for this compound are hydrolysis of the ester linkage and potential intramolecular acyl transfer.

  • Hydrolysis: In the presence of moisture, particularly under acidic or basic conditions, the acetyl ester can hydrolyze to form 2-hydroxycyclohexanone and acetic acid.

  • Intramolecular Rearrangement: While less common for simple alpha-acetoxy ketones compared to more complex molecules, there is a possibility of an intramolecular acetyl transfer, especially in the presence of trace impurities or under certain solvent conditions. This could lead to the formation of other isomers.

Q3: How can I assess the purity of my this compound sample?

The purity of this compound can be assessed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight and identify potential degradation products.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are effective for determining the percentage of purity and quantifying any degradation products.

Q4: Is this compound sensitive to air or light?

While there is limited specific data on the air and light sensitivity of this compound, it is good laboratory practice to handle and store it under an inert atmosphere and protected from light, especially for long-term storage. Ketones, in general, can be susceptible to photo-oxidation.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

If you are experiencing inconsistent or unexpected results in your experiments using this compound, consider the following troubleshooting steps:

Potential Cause & Solution Table

Potential CauseRecommended Action
Degradation of this compound Assess the purity of your current stock using an appropriate analytical method (e.g., NMR, GC). If degradation is confirmed, use a fresh, unopened sample or repurify the existing stock.
Presence of Water in Reaction Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (argon or nitrogen).
Incorrect Reaction pH Buffer the reaction mixture to a neutral pH if the reaction conditions are sensitive to acid or base, which can catalyze hydrolysis of the ester.
Inaccurate Concentration Re-verify the concentration of your this compound solution. If the compound has degraded, the effective concentration will be lower than calculated.

Troubleshooting Workflow

Troubleshooting_Workflow start Inconsistent Results check_purity Assess Purity of This compound (NMR, GC, or HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure use_fresh Use Fresh or Repurified Compound is_pure->use_fresh No check_conditions Review Experimental Conditions (Anhydrous Solvents, pH, etc.) is_pure->check_conditions Yes use_fresh->check_conditions modify_protocol Modify Protocol Based on Findings check_conditions->modify_protocol end Consistent Results Achieved modify_protocol->end Forced_Degradation_Workflow start Prepare this compound Solutions stress Expose to Stress Conditions start->stress acid Acidic (0.1M HCl, 60°C) stress->acid base Basic (0.1M NaOH, RT) stress->base oxidative Oxidative (3% H₂O₂, RT) stress->oxidative thermal Thermal (Solid, 80°C) stress->thermal photo Photolytic (UV light) stress->photo analyze Analyze by HPLC or GC-MS acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation Profile analyze->evaluate

Technical Support Center: 2-Acetoxycyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-acetoxycyclohexanone. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The following protocols, quantitative data, and troubleshooting advice are based on established principles of organic chemistry for analogous α-acetoxy ketones and cyclohexanone derivatives and should be considered as illustrative examples.

Frequently Asked Questions (FAQs)

What are the most common reactions involving this compound?

This compound is a bifunctional molecule with a ketone and an ester group. The most common reactions involve:

  • Hydrolysis of the ester: This can be catalyzed by either acid or base to yield 2-hydroxycyclohexanone.

  • Reactions at the α-carbon: The presence of the ketone allows for the formation of an enol or enolate, which can then react with various electrophiles.

  • Nucleophilic addition to the carbonyl group: The ketone can react with nucleophiles such as Grignard reagents or organolithium compounds.

How can I monitor the progress of a reaction involving this compound?

Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A co-spot of the starting material should be used to track its consumption. The appearance of a new spot will indicate product formation.

What are the expected spectroscopic signatures of this compound?
  • ¹H NMR: A multiplet for the proton at the α-position bearing the acetate group, signals for the cyclohexyl ring protons, and a singlet for the acetyl methyl protons.

  • ¹³C NMR: Resonances for the ketone carbonyl, the ester carbonyl, the carbon bearing the acetate, and the other cyclohexyl carbons.

  • IR Spectroscopy: Characteristic carbonyl stretching frequencies for the ketone and the ester.

Troubleshooting Guides

Reaction 1: Hydrolysis of this compound to 2-Hydroxycyclohexanone

Q1: I am getting a low yield of 2-hydroxycyclohexanone after hydrolysis. What could be the cause?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Acid Catalysis: Ensure a sufficient concentration of a strong acid (e.g., HCl, H₂SO₄) is used. Increase the reaction time or temperature. - Base Catalysis: Use a strong base (e.g., NaOH, KOH) and ensure at least stoichiometric amounts are used. Consider a stronger base if the reaction is still slow.
Side Reactions - Base-Catalyzed Aldol Condensation: The product, 2-hydroxycyclohexanone, can undergo self-condensation in the presence of a strong base. Keep the reaction temperature low and the reaction time as short as possible. - Dehydration: Under acidic conditions and with heat, the product can dehydrate to form cyclohexenone. Control the temperature carefully.
Work-up Issues The product, 2-hydroxycyclohexanone, is water-soluble. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

Illustrative Experimental Protocols:

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Reactants This compound, 1M HCl (aq)This compound, 1M NaOH (aq)
Solvent Tetrahydrofuran (THF) or DioxaneMethanol or Ethanol
Temperature 50-60 °C0 °C to Room Temperature
Reaction Time 4-6 hours1-2 hours
Work-up Neutralize with NaHCO₃ (aq), extract with ethyl acetate, dry over Na₂SO₄, and concentrate.Neutralize with 1M HCl (aq), extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Expected Yield 65-75%70-80%

Reaction Mechanisms:

acid_hydrolysis This compound This compound Protonated Ketone Protonated Ketone This compound->Protonated Ketone H⁺ Protonated Ester Protonated Ester Protonated Ketone->Protonated Ester H₂O Tetrahedral Intermediate Tetrahedral Intermediate Protonated Ester->Tetrahedral Intermediate +H₂O Protonated 2-Hydroxycyclohexanone Protonated 2-Hydroxycyclohexanone Tetrahedral Intermediate->Protonated 2-Hydroxycyclohexanone -AcOH, +H⁺ Acetic Acid Acetic Acid Tetrahedral Intermediate->Acetic Acid 2-Hydroxycyclohexanone 2-Hydroxycyclohexanone Protonated 2-Hydroxycyclohexanone->2-Hydroxycyclohexanone -H⁺

Acid-Catalyzed Hydrolysis Mechanism

base_hydrolysis This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate OH⁻ 2-Hydroxycyclohexanone 2-Hydroxycyclohexanone Tetrahedral Intermediate->2-Hydroxycyclohexanone -CH₃COO⁻ Acetate Acetate Tetrahedral Intermediate->Acetate

Base-Catalyzed Hydrolysis Mechanism

Reaction 2: Enolate Formation and Alkylation

Q2: My α-alkylation of this compound is giving multiple products and a low yield of the desired product. What is going on?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Competing Reactions - Hydrolysis of Acetate: The base used for deprotonation can also hydrolyze the ester. Use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA). - O-alkylation vs. C-alkylation: The enolate is an ambident nucleophile. To favor C-alkylation, use a less polar aprotic solvent like THF and a counter-ion that associates more with the oxygen (e.g., Li⁺).
Polyalkylation The product can also be deprotonated and alkylated again. Use a strong, non-nucleophilic base like LDA at low temperature (-78 °C) to form the enolate quantitatively before adding the alkylating agent. Add the alkylating agent slowly.
Poor Enolate Formation Ensure anhydrous conditions, as water will quench the strong base. Use freshly distilled solvents and dry glassware.

Illustrative Experimental Protocol for α-Methylation:

Parameter Procedure
Reactants This compound, Lithium diisopropylamide (LDA), Methyl iodide
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Reaction Time 1 hour for enolate formation, then 2-3 hours after adding methyl iodide.
Work-up Quench with saturated NH₄Cl (aq), extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Expected Yield 50-60%

Troubleshooting Workflow:

alkylation_troubleshooting start Low Yield in α-Alkylation check_base What base was used? start->check_base naoh_koh NaOH / KOH check_base->naoh_koh Nucleophilic lda LDA check_base->lda Non-nucleophilic hydrolysis_issue Likely ester hydrolysis. Use a non-nucleophilic base like LDA. naoh_koh->hydrolysis_issue check_conditions Were conditions anhydrous? lda->check_conditions not_anhydrous No check_conditions->not_anhydrous anhydrous Yes check_conditions->anhydrous anhydrous_solution Quenching of base. Use dry solvents and glassware. not_anhydrous->anhydrous_solution check_polyalkylation Multiple spots on TLC? anhydrous->check_polyalkylation polyalkylation_yes Yes check_polyalkylation->polyalkylation_yes polyalkylation_no No check_polyalkylation->polyalkylation_no polyalkylation_solution Polyalkylation likely. Add alkylating agent slowly at -78°C. polyalkylation_yes->polyalkylation_solution end Consult further literature polyalkylation_no->end

Troubleshooting α-Alkylation Reactions

Technical Support Center: Optimization of Reaction Conditions for 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Acetoxycyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent laboratory-scale synthesis involves the α-acetoxylation of cyclohexanone using an oxidizing agent in the presence of an acetate source. A common and effective method is the reaction of cyclohexanone with lead tetraacetate (Pb(OAc)₄) in a suitable solvent like acetic acid or benzene.[1][2][3] This reagent acts as a strong oxidizing agent and provides the acetoxy group.[4]

Q2: What is the general reaction mechanism for the acetoxylation of cyclohexanone with lead tetraacetate?

A2: The reaction proceeds through the enol or enolate form of cyclohexanone. The enol tautomer of cyclohexanone acts as a nucleophile, attacking the electrophilic lead(IV) center of lead tetraacetate. This is followed by an internal transfer of an acetate group to the α-carbon of the ketone, leading to the formation of this compound and lead(II) acetate.

Q3: What are the typical yields for this reaction?

A3: Yields can vary significantly depending on the reaction conditions. With optimized conditions, it is possible to achieve good yields. However, without careful optimization, yields can be moderate to low due to the formation of side products.

Q4: What are the main safety precautions to consider when working with lead tetraacetate?

A4: Lead tetraacetate is a toxic heavy metal compound and a strong oxidizing agent.[1][3] It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin. It is also sensitive to moisture and should be stored in a dry environment.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Decomposition of Lead Tetraacetate: Lead tetraacetate is moisture-sensitive.1. Ensure all glassware is oven-dried before use. Use anhydrous solvents. Store lead tetraacetate in a desiccator and handle it quickly.
2. Incorrect Reaction Temperature: The reaction is temperature-sensitive. Temperatures that are too high can lead to decomposition and side reactions, while temperatures that are too low may result in a very slow or incomplete reaction.[5]2. Carefully control the reaction temperature. Start with literature-reported temperatures and optimize in small increments. A temperature range of 20-40°C is often a good starting point.
3. Insufficient Reaction Time: The reaction may not have gone to completion.3. Monitor the reaction progress using TLC or GC. Test for the presence of unreacted lead tetraacetate by taking a small aliquot, quenching it with water, and observing for the brown precipitate of PbO₂.[6]
4. Sub-optimal Stoichiometry: Incorrect molar ratios of reactants.4. Typically, a slight excess of cyclohexanone is used to ensure the complete consumption of the more expensive and hazardous lead tetraacetate.
Formation of Multiple Products (Low Purity) 1. Side Reactions: Over-oxidation or other side reactions can occur, leading to byproducts.1. Optimize the reaction temperature and time to favor the formation of the desired product. Using a non-polar solvent like benzene might reduce some side reactions compared to acetic acid.[1]
2. Presence of Water: Water can lead to the formation of byproducts.2. Use anhydrous reagents and solvents.
3. Diacetoxylation: Reaction at both α-positions of the cyclohexanone.3. Use a stoichiometric amount or a slight excess of cyclohexanone relative to lead tetraacetate.
Difficult Purification 1. Removal of Lead Salts: Lead(II) acetate is a byproduct that needs to be removed.1. After the reaction, filter the mixture to remove the precipitated lead salts. A thorough aqueous workup can also help in removing soluble lead compounds.
2. Separation from Unreacted Starting Material: Cyclohexanone and this compound can have close boiling points.2. Use fractional distillation under reduced pressure for separation. Alternatively, column chromatography on silica gel can be employed for purification on a smaller scale.
3. Presence of Acetic Acid: If used as a solvent, residual acetic acid can be difficult to remove.3. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acetic acid, followed by washing with brine.

Experimental Protocols

Synthesis of this compound via Lead Tetraacetate Oxidation

This protocol provides a general procedure. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • Cyclohexanone

  • Lead Tetraacetate (Pb(OAc)₄)

  • Glacial Acetic Acid (anhydrous) or Benzene (anhydrous)

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve cyclohexanone (1.0 equivalent) in the chosen anhydrous solvent (glacial acetic acid or benzene).

  • Addition of Lead Tetraacetate: To the stirred solution, add lead tetraacetate (0.95 equivalents) portion-wise over 15-20 minutes. Maintain the reaction temperature between 20-25°C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or by checking for the presence of lead tetraacetate. To test for lead tetraacetate, take a small drop of the reaction mixture, add it to a test tube with water, and look for the formation of a brown precipitate (PbO₂), which indicates the presence of unreacted lead tetraacetate.[6]

  • Work-up: Once the reaction is complete (typically after 1-3 hours, when lead tetraacetate is no longer detected), filter the reaction mixture through a pad of celite to remove the precipitated lead(II) acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. If acetic acid was used as the solvent, carefully neutralize it by washing with a saturated sodium bicarbonate solution until effervescence ceases. Dilute the mixture with diethyl ether or dichloromethane and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Cyclohexanone in anhydrous solvent) start->setup addition Add Lead Tetraacetate (portion-wise, 20-25°C) setup->addition stir Stir at Room Temperature (1-3 hours) addition->stir monitor Monitor Reaction (TLC / PbO₂ test) stir->monitor monitor->stir Incomplete workup Work-up (Filter lead salts) monitor->workup Reaction Complete extraction Extraction & Washing (NaHCO₃, H₂O, Brine) workup->extraction dry Dry & Concentrate extraction->dry purify Purification (Vacuum Distillation or Column Chromatography) dry->purify product This compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_reagents Check Reagent Quality (Anhydrous conditions, fresh Pb(OAc)₄) start->check_reagents check_temp Verify Reaction Temperature Control start->check_temp check_time Confirm Reaction Completion (TLC/PbO₂ test) start->check_time optimize_stoich Optimize Reactant Stoichiometry check_reagents->optimize_stoich check_temp->optimize_stoich check_time->optimize_stoich improve_workup Improve Work-up & Purification optimize_stoich->improve_workup success Improved Results improve_workup->success

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Acetoxycyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

Common impurities can include unreacted starting materials such as cyclohexanone and acetic anhydride, as well as byproducts like acetic acid, which can form from the hydrolysis of acetic anhydride.[1][2][3] The solvent used in the synthesis, for instance, toluene, may also be present.[1] Additionally, self-condensation products of cyclohexanone or other side-reaction products might be present.

Q2: What are the recommended methods for purifying this compound?

The primary methods for purifying this compound and related compounds are:

  • Distillation (Vacuum): Effective for separating liquids with different boiling points.

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities.[1]

  • Aqueous Extraction (Wash): Primarily used to remove water-soluble impurities like acetic acid.[2][4]

  • Recrystallization: A suitable method if the crude product is a solid or can be solidified.[5][6]

Q3: My final product has a strong vinegar-like smell. What is the cause and how can I remove it?

A vinegar-like smell is indicative of the presence of acetic acid.[2][3] This can be removed by washing the crude product with a saturated sodium bicarbonate solution or water during an aqueous workup.[2] Care must be taken as the addition of a bicarbonate solution to an acidic solution will produce carbon dioxide gas, so additions should be slow and with good stirring to avoid pressure buildup.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound.

Problem 1: Low purity after initial workup.
  • Possible Cause: Residual starting materials or byproducts.

  • Troubleshooting Workflow:

start Low Purity Product check_impurity Identify major impurity via NMR/GC-MS start->check_impurity acetic_acid Acetic Acid Presence check_impurity->acetic_acid Vinegar smell? starting_material Unreacted Starting Material check_impurity->starting_material Known starting material peaks? other_byproduct Other Byproducts check_impurity->other_byproduct Unknown peaks? wash Wash with NaHCO3 solution acetic_acid->wash distill Vacuum Distillation starting_material->distill chromatography Column Chromatography other_byproduct->chromatography end High Purity Product wash->end distill->end chromatography->end

Caption: Troubleshooting workflow for low purity this compound.

Problem 2: Product decomposes during distillation.
  • Possible Cause: The distillation temperature is too high. This compound may be thermally sensitive.[3]

  • Solution: Use vacuum distillation to lower the boiling point of the compound. Ensure the vacuum is stable and the heating mantle temperature is carefully controlled.

Problem 3: Poor separation during column chromatography.
  • Possible Cause 1: Incorrect solvent system (eluent).

  • Solution 1: Perform thin-layer chromatography (TLC) with various solvent systems of differing polarities to determine the optimal eluent for separation. A good solvent system will show a clear separation between the product spot and impurity spots.

  • Possible Cause 2: The column is overloaded.

  • Solution 2: Use a larger column or reduce the amount of crude product loaded onto the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

Quantitative Data Summary

The following table presents representative data on the effectiveness of different purification methods. The initial purity is assumed to be 85% with acetic acid and unreacted cyclohexanone as the main impurities.

Purification MethodPurity of this compound (%)Typical Yield (%)Key Impurities Removed
Aqueous Wash (NaHCO₃) 90-95>95Acetic Acid
Vacuum Distillation >9880-90Solvents, unreacted starting materials (cyclohexanone)
Column Chromatography >9970-85Closely related byproducts, baseline impurities
Recrystallization >9960-80Soluble impurities

Experimental Protocols

Protocol 1: Aqueous Wash for Acetic Acid Removal
  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.

  • Gently swirl the funnel to mix the layers. Periodically vent the funnel to release any built-up CO₂ pressure.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Distillation

setup Assemble distillation apparatus crude Add crude product to boiling flask setup->crude vacuum Apply vacuum crude->vacuum heat Gently heat the flask vacuum->heat collect Collect fractions at the correct boiling point/pressure heat->collect cool Cool and vent the system collect->cool

References

Technical Support Center: Handling and Safety for Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for guidance purposes only. Always consult the official Safety Data Sheet (SDS) provided by your supplier for specific handling and safety protocols for any chemical. The information for 2-Acetoxycyclohexanone is limited, and this guide also includes information for the similarly named but distinct compound, 2-Acetylcyclohexanone, which may be a source of confusion.

Section 1: this compound (CAS: 17472-04-7)

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

A1: The table below summarizes the available data for this compound.

PropertyValueSource
Molecular Formula C8H12O3PubChem[1]
Molecular Weight 156.18 g/mol PubChem[1]
Boiling Point 230.8°C at 760 mmHgGuidechem[2]
Flash Point 94.8°CGuidechem[2]
Density 1.08 g/cm³Guidechem[2]
Appearance Colorless oilCHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE - Middle East Technical University[3]

Q2: What are the general safety precautions for handling this compound?

A2: While a detailed SDS is not available from the search results, general laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[4] Handle the compound in a well-ventilated area or a chemical fume hood.[4] Avoid contact with skin and eyes.

Q3: What should I do in case of accidental exposure to this compound?

A3: In the absence of a specific SDS, general first aid procedures for chemical exposure should be followed.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. In all cases of exposure, seek medical attention and provide the medical professional with the compound's name and CAS number (17472-04-7).

Q4: How should this compound be stored?

A4: Based on its chemical structure, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Experimental Workflow

Due to the lack of specific handling information, a detailed experimental workflow cannot be provided. A general workflow for handling laboratory chemicals is provided in Section 3.

Section 2: 2-Acetylcyclohexanone (CAS: 874-23-7)

Important Note: The following information is for 2-Acetylcyclohexanone and NOT this compound. These are different chemicals with different properties and safety requirements.

Frequently Asked Questions (FAQs)

Q1: What are the key safety hazards associated with 2-Acetylcyclohexanone?

A1: 2-Acetylcyclohexanone is a combustible liquid.[3] It may cause skin and eye irritation.[4]

Q2: What personal protective equipment (PPE) should be worn when handling 2-Acetylcyclohexanone?

A2: Wear protective gloves, protective clothing, eye protection, and face protection.[1][3] For respiratory protection, a dust mask type N95 (US) may be used.[5]

Q3: What are the first-aid measures for exposure to 2-Acetylcyclohexanone?

A3:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Flush eyes with water as a precaution.[1]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Q4: How should I handle spills of 2-Acetylcyclohexanone?

A4: For spills, contain the spillage and then collect with an electrically protected vacuum cleaner or by wet-brushing.[1] Place the collected material in a suitable, closed container for disposal according to local regulations.[1][3]

Q5: What are the proper storage conditions for 2-Acetylcyclohexanone?

A5: Store in a cool place.[1] Keep the container tightly closed in a dry and well-ventilated place.[1][3]

Q6: What are the firefighting measures for 2-Acetylcyclohexanone?

A6: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.[1] Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Data Presentation

Table of Physical and Chemical Properties for 2-Acetylcyclohexanone

PropertyValueSource
Molecular Formula C8H12O2CymitQuimica[6]
Molecular Weight 140.18 g/mol Sigma-Aldrich[5]
Appearance Clear colorless to light yellow liquidChemicalBook[7]
Boiling Point 111-112 °C at 18 mmHgSigma-Aldrich[5]
Density 1.078 g/mL at 25 °CSigma-Aldrich[5]
Flash Point 79 °C (174.2 °F) - closed cupFisher Scientific,[3] Sigma-Aldrich[5]
Refractive Index n20/D 1.509Sigma-Aldrich[5]

Section 3: General Laboratory Chemical Handling Workflow

The following diagram illustrates a general workflow for handling laboratory chemicals. This workflow is not specific to this compound and must be adapted based on the detailed procedures and safety precautions provided in the substance-specific Safety Data Sheet (SDS).

G A Review SDS and Prepare Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (e.g., Fume Hood) A->B C Weigh/Measure Chemical B->C D Perform Experiment C->D H Emergency Spill or Exposure C->H E Decontaminate Workspace and Equipment D->E D->H F Dispose of Waste According to SDS and Institutional Protocols E->F G Store Chemical in Designated Area F->G I Follow Emergency Procedures in SDS (First Aid, Spill Cleanup) H->I I->E

References

Preventing decomposition of 2-Acetoxycyclohexanone during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-acetoxycyclohexanone during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to decomposition?

A1: this compound, also known as (2-oxocyclohexyl) acetate, is an enol acetate. Enol acetates are susceptible to hydrolysis, which is the primary pathway of decomposition. This reaction cleaves the ester bond, converting the molecule back to cyclohexanone and acetic acid. This process can be catalyzed by both acids and bases.

Q2: What are the main factors that cause the decomposition of this compound?

A2: The primary factors leading to the decomposition of this compound are:

  • Presence of water: Water is a necessary reactant for hydrolysis.

  • Acidic or basic conditions: Both acids and bases can catalyze the hydrolysis of the ester linkage.

  • Elevated temperatures: Higher temperatures generally accelerate the rate of hydrolysis.

  • Protic solvents: Solvents with acidic protons (e.g., water, alcohols) can participate in and facilitate the hydrolysis reaction.

Q3: How can I store this compound to ensure its stability?

A3: To ensure long-term stability, this compound should be stored under the following conditions:

  • Anhydrous conditions: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Neutral pH: Ensure the storage container is free of acidic or basic residues.

  • Low temperature: Store in a refrigerator or freezer to minimize the rate of any potential decomposition.

  • Aprotic solvent: If storing in solution, use a dry, aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving this compound.

Problem Possible Cause Recommended Solution
Low or no yield of the desired product, with cyclohexanone detected as a byproduct. Decomposition of this compound via hydrolysis.Reaction Conditions: - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents. Consider using a drying agent or distilling the solvent over a suitable desiccant.- If an aqueous workup is necessary, perform it quickly at low temperatures (e.g., on an ice bath) and immediately extract the product into an organic solvent.- Maintain a neutral pH during the reaction and workup. If the reaction generates acidic or basic byproducts, consider using a non-aqueous buffer or a scavenger.
Inconsistent reaction outcomes. Variable amounts of water or acid/base contamination in reagents or solvents.Reagent and Solvent Purity: - Use freshly opened or properly stored anhydrous solvents.- Purify reagents to remove any acidic or basic impurities.- If using a base, opt for a non-nucleophilic, sterically hindered base to minimize attack at the ester carbonyl.
Decomposition during purification (e.g., chromatography). Use of protic solvents or acidic/basic stationary phases.Purification Strategy: - Use aprotic solvents for chromatography (e.g., hexane/ethyl acetate mixtures).- If using silica gel, consider neutralizing it by pre-treating with a solution of triethylamine in the eluent, followed by flushing with the eluent alone.- Alternatively, use a less acidic stationary phase like alumina (neutral or basic).- Consider distillation under reduced pressure if the product is thermally stable and volatile.

Quantitative Data on Stability

Table 1: Illustrative Hydrolysis Rate of Ethyl Acetate as a Function of pH and Temperature

pHTemperature (°C)Relative Rate of Hydrolysis
125High
425Low
725Very Low
1025Moderate
1325Very High
70Extremely Low
750Moderate
7100High

This table is for illustrative purposes and shows general trends. The actual rates for this compound will differ.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound under Anhydrous Conditions

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at 120°C for at least 4 hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.

  • Reagent and Solvent Preparation:

    • Use anhydrous solvents from a solvent purification system or freshly opened bottles.

    • Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

  • Reaction Setup:

    • Assemble the glassware under a positive pressure of inert gas.

    • Add this compound and the anhydrous solvent to the reaction flask via syringe or cannula.

    • Add other reagents dissolved in anhydrous solvent dropwise at the desired reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Workup:

    • Upon completion, cool the reaction mixture to 0°C.

    • Quench the reaction with a saturated aqueous solution of a neutral salt (e.g., ammonium chloride or sodium chloride) rather than water alone to minimize pH changes.

    • Immediately extract the product into a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solvent under reduced pressure at a low temperature.

  • Purification: Purify the product using non-protic eluents and a neutral stationary phase as described in the troubleshooting guide.

Protocol 2: Acetylation of Cyclohexanone to 2-Acetylcyclohexanone (Illustrative of a related synthesis)

This protocol is for a related compound but illustrates handling that can be adapted. The hydrolysis step in this procedure shows conditions that lead to decomposition.

  • Enamine Formation: In a round-bottom flask, combine cyclohexanone, pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in toluene.[1] Use a Dean-Stark apparatus to remove the water formed during the reaction by azeotropic distillation.[1]

  • Acetylation: After the enamine formation is complete, cool the reaction mixture and add acetic anhydride.[1]

  • Hydrolysis (to be avoided for this compound): The workup for this synthesis involves adding aqueous HCl to hydrolyze the intermediate iminium salt to the ketone.[1] This step highlights that acidic aqueous conditions will lead to the cleavage of enol derivatives.

Visualizations

Decomposition Pathway of this compound

Decomposition_Pathway cluster_hydrolysis Hydrolysis This compound This compound Cyclohexanone Cyclohexanone This compound->Cyclohexanone + H2O (Acid or Base catalyst) Acetic_Acid Acetic Acid This compound->Acetic_Acid + H2O (Acid or Base catalyst)

Caption: Decomposition of this compound via hydrolysis.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Byproducts Check for Cyclohexanone and Acetic Acid Byproducts Start->Check_Byproducts Decomposition_Suspected Decomposition Suspected Check_Byproducts->Decomposition_Suspected Review_Reaction Review Reaction Conditions Decomposition_Suspected->Review_Reaction Yes Implement_Changes Implement Corrective Actions Decomposition_Suspected->Implement_Changes No, other issues Review_Workup Review Workup Procedure Review_Reaction->Review_Workup Review_Purification Review Purification Method Review_Workup->Review_Purification Review_Purification->Implement_Changes

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Monitoring 2-Acetoxycyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of 2-acetoxycyclohexanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the progress of a this compound synthesis reaction?

A1: The most common methods for monitoring the acetylation of cyclohexanone to form this compound are Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy is typically used for structural confirmation of the final product and can also be used for quantitative analysis of the reaction mixture.

Q2: How can I quickly check if my reaction is proceeding using TLC?

A2: TLC is a rapid and effective way to qualitatively monitor your reaction. Spot the starting material (cyclohexanone), a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture on a TLC plate.[1] As the reaction progresses, you should see the spot corresponding to the starting material diminish in intensity and a new, typically more polar, spot for the this compound product appear. The product will have a lower Rf value than the starting cyclohexanone due to the introduction of the polar acetate group.

Q3: What are the expected spectroscopic data for this compound?

  • ¹H NMR (in CDCl₃): Expect a multiplet around 5.0-5.2 ppm for the proton on the carbon bearing the acetate group. The methyl protons of the acetate group should appear as a singlet around 2.1 ppm. The remaining cyclohexyl protons will appear as multiplets in the region of 1.5-2.5 ppm.

  • ¹³C NMR (in CDCl₃): The carbonyl carbon of the ketone is expected around 205-210 ppm. The carbonyl carbon of the acetate group should be around 170 ppm. The carbon bearing the acetate group is expected in the 70-75 ppm region. The methyl carbon of the acetate will be around 21 ppm, and the remaining cyclohexyl carbons will appear between 20-40 ppm.[2]

  • FTIR (neat or as a thin film): Look for two characteristic carbonyl stretching frequencies: one for the ketone around 1715 cm⁻¹ and one for the ester around 1740 cm⁻¹. You will also see C-H stretching bands around 2850-3000 cm⁻¹ and a C-O stretch for the ester around 1240 cm⁻¹.

  • GC-MS: The molecular ion peak (M⁺) would be at m/z = 156. Key fragments would likely include the loss of the acetyl group (M-43, m/z = 113) and the loss of acetic acid (M-60, m/z = 96).[3][4][5][6][7]

Troubleshooting Guides

Reaction Monitoring Issues
Problem Possible Cause(s) Suggested Solution(s)
No product spot visible on TLC. Reaction has not started (e.g., inactive catalyst, wrong temperature).The product is not UV active and no stain was used.[8] The sample is too dilute.[9]Verify reaction conditions (temperature, catalyst addition).Use a visualizing stain such as potassium permanganate or p-anisaldehyde.[10] Concentrate the sample before spotting or spot multiple times in the same location.[9]
Streaking on the TLC plate. The sample is too concentrated.The compound is unstable on the silica gel.[11] The spotting solvent is too strong.Dilute the sample before spotting.[9] Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the developing solvent.[8] Use a less polar spotting solvent.
Starting material and product spots are too close on TLC (low resolution). The eluent system is not optimal.Adjust the polarity of the eluent. For normal phase TLC, if the spots are too high (high Rf), decrease the polarity of the eluent. If they are too low (low Rf), increase the polarity.[8]
Inconsistent retention times in HPLC/GC. Fluctuation in column temperature.Degradation of the column.Changes in mobile phase/carrier gas flow rate.Ensure the column oven is maintaining a stable temperature.Use a guard column and ensure the mobile phase is properly filtered and degassed.Check the pump/flow controller for consistent delivery.
Synthesis & Purity Issues
Problem Possible Cause(s) Suggested Solution(s)
Incomplete reaction (significant starting material remains). Insufficient reaction time or temperature.Catalyst deactivation.Equilibrium has been reached.Monitor the reaction for a longer period or increase the temperature (if thermally stable).Add fresh catalyst.Consider using a dehydrating agent to remove water if it is a byproduct of the reaction.
Presence of multiple unexpected spots on TLC/peaks in GC/HPLC. Formation of byproducts (e.g., enol acetate, aldol condensation products).Degradation of the product.Optimize reaction conditions (e.g., lower temperature, shorter reaction time).Purify the product using column chromatography.Check the stability of the product under the reaction and workup conditions.
Low isolated yield after purification. Product loss during workup (e.g., extraction, washing).Product is volatile and lost during solvent removal.Inefficient purification.Minimize the number of extraction and washing steps.Use a rotary evaporator at a controlled temperature and pressure.Optimize the column chromatography conditions (e.g., solvent system, silica to compound ratio).
Product appears to be an oil but is expected to be a solid. Presence of impurities.Re-purify the product. Consider a different purification technique (e.g., distillation, recrystallization if a suitable solvent is found).

Experimental Protocols

Thin Layer Chromatography (TLC)

A representative TLC protocol for monitoring the acetylation of cyclohexanone is as follows:

  • Plate: Silica gel 60 F₂₅₄

  • Eluent: A starting point is a 4:1 mixture of Hexane:Ethyl Acetate. The polarity can be adjusted as needed to achieve an Rf of ~0.3-0.5 for the product.

  • Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot the starting material, a co-spot, and the reaction mixture on the baseline of the TLC plate.[1]

  • Development: Place the TLC plate in a developing chamber containing the eluent, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: Visualize the spots under a UV lamp (254 nm). If the spots are not UV active, use a potassium permanganate stain. The starting cyclohexanone will likely have a higher Rf than the more polar this compound product.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method for separating cyclohexanone and this compound can be developed as follows:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water. A starting point could be a gradient from 30% acetonitrile to 70% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Note: This is a starting point and the method will need to be optimized for your specific reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS method for the analysis of the reaction mixture:

  • Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injector Temperature: 250°C

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-300.

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent like ethyl acetate.

Note: This is a general method and may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structural confirmation and quantitative analysis:

  • Sample Preparation: Take a representative aliquot from the reaction mixture. If performing quantitative NMR (qNMR), add a known amount of an internal standard (e.g., dimethyl sulfone) with a resonance that does not overlap with the analyte signals. Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃).[12][13][14][15]

  • Acquisition: Acquire a ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ value) is used.

  • Analysis: Integrate the signals corresponding to the product, starting material, and internal standard to determine their relative molar ratios.[16]

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_decision Decision Reaction Cyclohexanone + Acetylating Agent TLC TLC Analysis Reaction->TLC Qualitative Check GC_HPLC GC / HPLC Analysis Reaction->GC_HPLC Quantitative Check Complete Reaction Complete? TLC->Complete GC_HPLC->Complete NMR NMR Analysis Continue Continue Reaction Complete->Continue No Workup Proceed to Workup Complete->Workup Yes Continue->Reaction Workup->NMR Product Characterization

Caption: A typical workflow for monitoring a this compound synthesis reaction.

References

Validation & Comparative

Navigating the Synthesis of 2-Acetylcyclohexanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of functionalized cyclic ketones is a critical endeavor. Among these, 2-acetylcyclohexanone stands as a valuable building block. This guide provides a comparative analysis of a prominent synthesis route for 2-acetylcyclohexanone, offering detailed experimental protocols and quantitative data to inform laboratory practice. While the synthesis of the related compound 2-acetoxycyclohexanone is of interest, publicly available, detailed synthetic routes with comparable experimental data are not as prevalent. This guide, therefore, focuses on the well-documented and widely utilized enamine-based synthesis of 2-acetylcyclohexanone.

Comparison of Synthesis Routes

The most frequently cited and effective method for the synthesis of 2-acetylcyclohexanone proceeds through an enamine intermediate. This approach offers high yields and avoids the use of harsh bases that can lead to side reactions.[1][2]

Synthesis Route Starting Material Key Reagents Reaction Conditions Yield (%) Purity
Enamine Route CyclohexanonePyrrolidine, p-toluenesulfonic acid, Acetic anhydrideToluene, reflux with Dean-Stark trap; then room temperature73.6 - 76%Not explicitly stated, but purification is achieved via distillation and column chromatography.[1]

Experimental Protocols

Enamine Route for 2-Acetylcyclohexanone Synthesis[1][3]

This method involves a three-step, one-pot synthesis starting from cyclohexanone.

Step 1: Formation of the Enamine

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, pyrrolidine, a catalytic amount of p-toluenesulfonic acid, and toluene as the solvent.[3]

  • Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards the formation of the enamine.

  • Monitor the reaction until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

Step 2: Acylation of the Enamine

  • To the cooled solution containing the enamine, add acetic anhydride dropwise while stirring.

  • Continue stirring at room temperature for several hours to ensure complete acylation.

Step 3: Hydrolysis and Work-up

  • Add water to the reaction mixture to hydrolyze the intermediate iminium salt to the desired 2-acetylcyclohexanone.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid and water to remove any remaining impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-acetylcyclohexanone.[1] A reported yield for this process is approximately 76%.[1]

Reaction Pathway Visualization

The following diagrams illustrate the logical workflow of the enamine-based synthesis of 2-acetylcyclohexanone.

Enamine_Synthesis_Workflow Cyclohexanone Cyclohexanone Enamine_Formation Enamine Formation Cyclohexanone->Enamine_Formation Pyrrolidine Pyrrolidine Pyrrolidine->Enamine_Formation Enamine Enamine Intermediate Enamine_Formation->Enamine Acylation Acylation Enamine->Acylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acylation Iminium_Salt Iminium Salt Acylation->Iminium_Salt Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis Product 2-Acetylcyclohexanone Hydrolysis->Product

Caption: Workflow for the synthesis of 2-acetylcyclohexanone via an enamine intermediate.

Reaction_Mechanism start Cyclohexanone + Pyrrolidine step1 Enamine Formation H+, -H2O start->step1 enamine N-Cyclohexenylpyrrolidine step1->enamine step2 Acylation Acetic Anhydride enamine->step2 iminium Iminium Salt Intermediate step2->iminium step3 Hydrolysis H2O iminium->step3 product 2-Acetylcyclohexanone step3->product

Caption: Key steps in the enamine-based synthesis of 2-acetylcyclohexanone.

References

Spectroscopic Validation of 2-Acetoxycyclohexanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The structural elucidation of organic compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture of a substance, confirming the connectivity of atoms and the presence of specific functional groups. This guide provides a comprehensive overview of the spectroscopic validation of the structure of 2-acetoxycyclohexanone, also known as (2-oxocyclohexyl) acetate. By comparing expected spectroscopic data with established values for relevant functional groups, we can confidently confirm its molecular structure.

Molecular Structure

This compound possesses a cyclohexanone ring substituted with an acetoxy group at the alpha-position. This structure incorporates two key functional groups: a ketone and an ester.

Caption: Chemical structure of this compound.

Spectroscopic Data and Interpretation

The following tables summarize the expected quantitative data for this compound based on typical spectroscopic values for its constituent functional groups. This data serves as a benchmark for the structural validation.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-OCOCH₃~2.1Singlet3HAcetyl methyl protons
H at C2~5.0-5.5Multiplet1HProton on acetate-bearing carbon
Cyclohexyl protons~1.5-2.5Multiplets8HRemaining ring protons

Interpretation: The ¹H NMR spectrum is expected to show a characteristic singlet around 2.1 ppm, corresponding to the three equivalent protons of the acetyl methyl group. The proton attached to the carbon bearing the acetoxy group (C2) is significantly deshielded by the adjacent oxygen atom and the carbonyl group, and is therefore expected to appear downfield in the range of 5.0-5.5 ppm. The remaining eight protons on the cyclohexanone ring would appear as a series of overlapping multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon(s)Chemical Shift (δ, ppm)Assignment
C=O (Ketone)~205-215Ketone carbonyl carbon
C=O (Ester)~170Ester carbonyl carbon
C-O (Ester)~70-80Carbon bearing the acetoxy group
-OCOC H₃~20Acetyl methyl carbon
Cyclohexyl carbons~20-50Remaining ring carbons

Interpretation: The ¹³C NMR spectrum should display two distinct signals in the downfield region, corresponding to the two carbonyl carbons. The ketone carbonyl carbon is expected to resonate at a lower field (~205-215 ppm) compared to the ester carbonyl carbon (~170 ppm). The carbon atom of the cyclohexyl ring bonded to the acetoxy group will appear in the 70-80 ppm range. The methyl carbon of the acetoxy group will be observed at a much higher field, around 20 ppm. The remaining four carbons of the cyclohexyl ring will produce signals in the aliphatic region (20-50 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)IntensityVibration
C=O (Ketone)~1715Strong, SharpCarbonyl stretch
C=O (Ester)~1740Strong, SharpCarbonyl stretch
C-O (Ester)~1240StrongC-O stretch
C-H (sp³)~2850-3000Medium-StrongC-H stretch

Interpretation: The IR spectrum of this compound is expected to be dominated by two strong, sharp absorption bands in the carbonyl region. The ketone carbonyl stretch is anticipated around 1715 cm⁻¹, while the ester carbonyl stretch should appear at a slightly higher frequency, around 1740 cm⁻¹. A strong band around 1240 cm⁻¹ corresponding to the C-O stretching of the ester group should also be present. The C-H stretching vibrations of the aliphatic ring and methyl group will be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zFragmentInterpretation
156[C₈H₁₂O₃]⁺Molecular ion (M⁺)
114[M - C₂H₂O]⁺Loss of ketene from the molecular ion
98[M - CH₃COOH]⁺Loss of acetic acid from the molecular ion
43[CH₃CO]⁺Acylium ion

Interpretation: The mass spectrum should show a molecular ion peak at m/z = 156, corresponding to the molecular weight of this compound (C₈H₁₂O₃). Common fragmentation pathways for α-acetoxy ketones include the loss of ketene (CH₂=C=O, 42 Da) to give a fragment at m/z 114, and the loss of acetic acid (CH₃COOH, 60 Da) to give a fragment at m/z 98. A prominent peak at m/z 43, corresponding to the acylium ion ([CH₃CO]⁺), is also expected and is characteristic of the acetyl group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Parameters: Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a relaxation delay of 2-10 seconds, with proton decoupling to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals for ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder (100-200 mg) and press the mixture into a transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer. A background spectrum of the empty sample holder (or the solvent) should be recorded first and automatically subtracted from the sample spectrum.

  • Parameters: Typically, spectra are recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, most commonly Electron Ionization (EI) for volatile compounds. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their abundance as a function of their m/z ratio to generate the mass spectrum.

Workflow and Data Integration

The validation of the this compound structure is a logical process that integrates data from multiple spectroscopic techniques.

workflow cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation HNMR ¹H NMR HNMR_analysis Proton Environment (Chemical Shift, Integration, Multiplicity) HNMR->HNMR_analysis CNMR ¹³C NMR CNMR_analysis Carbon Skeleton (Chemical Shift) CNMR->CNMR_analysis IR IR IR_analysis Functional Groups (Vibrational Frequencies) IR->IR_analysis MS Mass Spec MS_analysis Molecular Weight & Fragmentation (m/z values) MS->MS_analysis Validation Structure Validated HNMR_analysis->Validation CNMR_analysis->Validation IR_analysis->Validation MS_analysis->Validation Structure Proposed Structure: This compound Structure->HNMR_analysis Structure->CNMR_analysis Structure->IR_analysis Structure->MS_analysis

Caption: Workflow for the spectroscopic validation of this compound.

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust framework for the structural validation of this compound. By comparing the expected spectroscopic signatures with established chemical principles, the presence of the cyclohexanone ring, the α-acetoxy substituent, and the overall molecular connectivity can be unequivocally confirmed. This multi-faceted spectroscopic approach is indispensable for ensuring the identity and purity of compounds in research and development.

Comparative Analysis of the Biological Activity of Cyclohexanone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The cyclohexanone moiety is a versatile scaffold that has been incorporated into various molecules exhibiting a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide summarizes key findings on the biological performance of selected cyclohexanone analogs, presenting quantitative data, experimental methodologies, and relevant biological pathways.

Anti-inflammatory Activity of Cyclohexanone Analogs

A notable biological activity of cyclohexanone derivatives is their potential to act as anti-inflammatory agents. This is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

Quantitative Data: Inhibition of Cyclooxygenase

Several studies have investigated the inhibitory effects of cyclohexanone analogs on COX enzymes. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (μM)Reference
2,6-bis-(3ʹ-ethoxy, 4ʹ-hydroxybenzylidene)-cyclohexanoneCOX13.53[1]
2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanoneCOX11.56[1]
2,6-bis-(3ʹ,4ʹ-dimethoxybenzylidene)-cyclohexanoneCOX20.52[1]
Experimental Protocol: Cyclooxygenase Inhibition Assay[1]

The anti-inflammatory activity of the cyclohexanone analogs was determined by measuring their ability to inhibit the cyclooxygenase (COX) enzyme. The assay is based on the detection of malondialdehyde (MDA), a byproduct of the enzymatic reaction of arachidonic acid catalyzed by COX.

  • Preparation of Platelet-Rich Plasma (PRP): Human blood was collected and centrifuged to obtain platelet-rich plasma, which serves as the source of the COX enzyme.

  • Incubation with Analogs: The cyclohexanone analogs were incubated with the PRP.

  • Initiation of Reaction: Freshly prepared arachidonic acid solution was added to the mixture to initiate the enzymatic reaction, and the mixture was incubated at 37°C for 30 minutes.

  • Termination of Reaction: The reaction was stopped by adding thiobarbituric acid (TBA) reagent in a cold environment.

  • MDA Detection: The mixture was heated at 80°C for 15 minutes to allow the formation of an MDA-TBA complex, which was then centrifuged.

  • Quantification: The absorbance of the supernatant was measured using a fluorescence spectrophotometer at an emission wavelength of 553 nm and an excitation wavelength of 510 nm. Dimethyl sulfoxide (DMSO) was used as a control. The IC50 values were then calculated.

Signaling Pathway: Cyclooxygenase (COX) Pathway

The following diagram illustrates the role of COX enzymes in the inflammatory pathway, which is a common target for anti-inflammatory drugs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation Stomach_Lining Stomach Lining Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Stomach_Lining

Cyclooxygenase (COX) signaling pathway.

Cytotoxic Activity of Chalcone Analogs

Chalcones, which share a similar α,β-unsaturated ketone system with some cyclohexanone derivatives, have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data: Cytotoxicity in Breast Cancer Cell Lines

The following table summarizes the IC50 values of selected chalcone compounds against human breast cancer cell lines.

CompoundCell LineIC50 (μM)Reference
Chalcone derivative 5MCF-74[2]
Chalcone derivative 6MCF-73[2]
Chalcone derivative 7MCF-73.5[2]
Doxorubicin (Control)MCF-70.8[2]
Experimental Protocol: MTT Cell Proliferation Assay[2]

The cytotoxic activity of the chalcone analogs was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Human breast cancer cells (MCF-7) were seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the chalcone analogs for 24 hours.

  • MTT Addition: After the treatment period, the medium was replaced with fresh medium containing MTT solution. The plates were then incubated to allow the formazan crystals to form.

  • Crystal Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution was measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

Experimental Workflow: In Vitro Cytotoxicity Assay

The diagram below outlines a general workflow for assessing the cytotoxicity of a compound using a cell-based assay.

Cytotoxicity_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., MCF-7) Cell_Seeding Cell Seeding in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Treatment with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Viability_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc

General workflow for an in vitro cytotoxicity assay.

Conclusion

While direct biological activity data for 2-Acetoxycyclohexanone remains elusive, the exploration of its structural analogs reveals the potential of the cyclohexanone scaffold in developing novel therapeutic agents. The presented data on the anti-inflammatory and cytotoxic activities of various cyclohexanone and related chalcone derivatives provide a foundation for future research and drug discovery efforts. Further investigation into the synthesis and biological evaluation of this compound and its close analogs is warranted to fully understand its therapeutic potential.

References

Reactivity comparison of 2-Acetoxycyclohexanone with other esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of esters is a cornerstone of organic synthesis, influencing reaction rates, product yields, and stereochemical outcomes. This guide provides a comprehensive comparison of the reactivity of 2-acetoxycyclohexanone with other common esters, supported by experimental data. A key feature of this compound, particularly the trans-isomer, is the potential for neighboring group participation (NGP) or "anchimeric assistance" by the acetoxy group at the C2 position. This intramolecular catalysis can lead to a significant enhancement in reaction rates compared to structurally similar esters lacking this functionality.

Executive Summary of Reactivity Comparison

The presence of the acetoxy group at the 2-position of the cyclohexanone ring dramatically influences the ester's reactivity, primarily through neighboring group participation. This effect is most pronounced in reactions where a carbocation-like transition state is formed at the ester carbonyl or an adjacent carbon.

Reaction TypeThis compoundEthyl AcetateCyclohexyl AcetateKey Observations
Solvolysis (Acetolysis) Rate significantly enhanced (up to ~1000x for trans-isomer)Baseline reactivityBaseline reactivityAnchimeric assistance from the 2-acetoxy group in the trans configuration leads to a massive rate acceleration in the acetolysis of related tosylates, a strong indicator of enhanced reactivity in similar reactions.
Saponification Expected to be faster than cyclohexyl acetatek ≈ 0.11 M⁻¹s⁻¹ (at 25°C)Slower than ethyl acetateThe rate for this compound is not readily available but is anticipated to be faster than cyclohexyl acetate due to electronic effects and potential NGP.
Aminolysis Expected to be faster than simple alkyl acetatesBaseline reactivitySlower than ethyl acetateThe general trend for aminolysis is that methyl esters are the most reactive, with reactivity decreasing with increasing steric bulk of both the alcohol and acid components. The electronic influence of the 2-acetoxy group is expected to increase the reactivity of this compound.

The Role of Neighboring Group Participation

Neighboring group participation is the interaction of a reaction center with a lone pair of electrons on an atom or the electrons in a sigma or pi bond within the same molecule. In the case of trans-2-acetoxycyclohexanone derivatives, the acetoxy group is positioned to attack the electrophilic center, forming a cyclic intermediate (an acetoxonium ion). This intramolecular pathway is often kinetically more favorable than the direct intermolecular attack by an external nucleophile, leading to a significant rate enhancement.

The acetolysis of trans-2-acetoxycyclohexyl p-toluenesulfonate, for instance, is reported to be nearly 1000 times faster than the acetolysis of its cis-isomer. This dramatic difference is attributed to the ability of the trans-acetoxy group to provide anchimeric assistance, whereas the cis-isomer cannot readily adopt the conformation required for effective NGP.

NGP cluster_0 Neighboring Group Participation in trans-2-Acetoxycyclohexyl System cluster_1 Reaction Pathway of a Simple Ester Reactant trans-2-Acetoxycyclohexyl Derivative Intermediate Acetoxonium Ion Intermediate Reactant->Intermediate Intramolecular Attack (Fast) Product Product Intermediate->Product Nucleophilic Attack (Fast) SimpleEster Simple Ester (e.g., Cyclohexyl Acetate) SimpleProduct Product SimpleEster->SimpleProduct Direct Nucleophilic Attack (Slower)

Neighboring Group Participation Pathway

Experimental Protocols

Accurate comparison of reaction kinetics requires standardized experimental procedures. Below are representative protocols for saponification and aminolysis.

Saponification of Ethyl Acetate (A Model System)

This protocol is adapted from standard laboratory procedures for determining the rate of a second-order reaction.

Materials:

  • Ethyl acetate (reagent grade)

  • Sodium hydroxide (NaOH) solution (standardized, e.g., 0.05 M)

  • Deionized water

  • Batch reactor with a conductivity probe and temperature control

  • Stirrer

  • Data acquisition system

Procedure:

  • Prepare a 0.05 M solution of sodium hydroxide and a 0.05 M solution of ethyl acetate in deionized water.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 25°C) in a water bath.

  • Place 500 mL of the NaOH solution into the batch reactor and start the agitator.

  • Initiate data recording (conductivity vs. time).

  • Rapidly add 500 mL of the ethyl acetate solution to the reactor.

  • Monitor the change in conductivity over time. The conductivity decreases as the more conductive hydroxide ions are replaced by the less conductive acetate ions.

  • The reaction is followed until the conductivity reaches a stable value.

  • The second-order rate constant (k) can be determined from the integrated rate law for a second-order reaction with equal initial concentrations: 1/[A]t - 1/[A]₀ = kt, where [A]t is the concentration of NaOH at time t and [A]₀ is the initial concentration. The concentration can be correlated with the conductivity measurements.

General Protocol for Aminolysis of an Ester

This protocol provides a general framework for comparing the rates of aminolysis.

Materials:

  • Ester (e.g., this compound, ethyl acetate)

  • Amine (e.g., ammonia, a primary or secondary amine)

  • Anhydrous, non-protic solvent (e.g., THF, Dioxane)

  • Internal standard for chromatography (e.g., a long-chain alkane)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare stock solutions of the ester, amine, and internal standard in the chosen solvent.

  • In a reaction vessel maintained at a constant temperature, combine the ester solution and the internal standard.

  • Initiate the reaction by adding the amine solution.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent or by adding a reagent that consumes the amine).

  • Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining ester and the formed amide relative to the internal standard.

  • Plot the concentration of the ester versus time to determine the initial reaction rate.

  • The rate constant can be determined by fitting the data to the appropriate rate law.

Reaction Mechanisms

The fundamental reactions of esters discussed in this guide proceed through distinct mechanistic pathways.

Saponification: Nucleophilic Acyl Substitution

Saponification is the hydrolysis of an ester under basic conditions. It is a classic example of a nucleophilic acyl substitution reaction. The reaction is effectively irreversible because the final step, the deprotonation of the carboxylic acid by the alkoxide, is highly exergonic.

Saponification Ester Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate 1. Nucleophilic attack by OH⁻ Carboxylic_Acid Carboxylic Acid + Alkoxide Tetrahedral_Intermediate->Carboxylic_Acid 2. Elimination of alkoxide Carboxylate Carboxylate + Alcohol Carboxylic_Acid->Carboxylate 3. Acid-base reaction

Saponification Mechanism
Aminolysis: Nucleophilic Acyl Substitution

Aminolysis is the reaction of an ester with ammonia or an amine to form an amide. The mechanism is similar to saponification, involving a nucleophilic attack on the carbonyl carbon followed by the elimination of the alkoxy group. This reaction is generally slower than saponification because amines are typically weaker nucleophiles than hydroxide ions, and alkoxides are poor leaving groups.

Aminolysis Ester Ester + Amine Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate 1. Nucleophilic attack by amine Amide Amide + Alcohol Tetrahedral_Intermediate->Amide 2. Elimination of alkoxide

Aminolysis Mechanism

Conclusion

A Spectroscopic Comparison of 2-Acetoxycyclohexanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-acetoxycyclohexanone and its derivatives. The information presented is intended to aid in the identification, characterization, and analysis of these compounds in a research and development setting. All data is supported by experimental findings from established spectroscopic techniques.

Introduction

This compound and its analogues are important intermediates in organic synthesis and can be found as structural motifs in various biologically active molecules. A thorough understanding of their spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation. This guide focuses on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its acetyl derivative, 2-acetylcyclohexanone. This data has been compiled from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound CCl₄5.13 (m, 1H, -CH-OAc), 2.30-1.60 (m, 8H, cyclohexyl CH₂), 2.05 (s, 3H, -COCH₃)
2-Acetylcyclohexanone CDCl₃16.1 (s, enol OH), 3.5-3.2 (m, 1H, CH), 2.5-1.6 (m, 8H, cyclohexyl CH₂), 2.15 (s, 3H, -COCH₃)[1]
¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm, Assignment
This compound CDCl₃205.9 (C=O, ketone), 170.0 (C=O, ester), 75.0 (-CH-OAc), 39.9, 30.5, 26.9, 23.5 (cyclohexyl CH₂), 20.8 (-COCH₃)
2-Acetylcyclohexanone CDCl₃205.5 (C=O, ketone), 191.1 (enol C=C-OH), 100.8 (enol C=C-OH), 59.3 (CH), 30.5, 26.9, 24.1, 22.5 (cyclohexyl CH₂), 24.1 (-COCH₃)[1]
IR Spectral Data
CompoundStateKey Absorption Bands (cm⁻¹) and Functional Group Assignment
This compound liquid film2944, 2869 (C-H stretch), 1746 (C=O stretch, ester), 1726 (C=O stretch, ketone), 1233 (C-O stretch, ester)
2-Acetylcyclohexanone liquid film3400 (O-H stretch, enol), 2940 (C-H stretch), 1711 (C=O stretch, ketone), 1610 (C=C stretch, enol)
Mass Spectrometry Data
CompoundIonization MethodKey Fragment Ions (m/z) and Interpretation
This compound Electron Ionization (EI)156 (M⁺), 114, 98, 86, 71, 43 (base peak, [CH₃CO]⁺)
2-Acetylcyclohexanone Electron Ionization (EI)140 (M⁺), 125, 98, 83, 69, 55, 43 (base peak, [CH₃CO]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CCl₄) in a clean, dry NMR tube.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing the sample directly on the ATR crystal.

  • Data Acquisition : Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and correlate them with the corresponding functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Ionize the sample molecules using a suitable technique, most commonly Electron Ionization (EI) for volatile compounds. In EI-MS, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis and Detection : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

  • Data Interpretation : Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to deduce structural information from the fragmentation pattern.

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed hydrolysis of this compound, a common reaction for this class of compounds. The mechanism involves the protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by water, proton transfer, and elimination of the alcohol.

Acid_Catalyzed_Ester_Hydrolysis Ester This compound ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ ProtonatedEster->Ester - H₂O TetrahedralIntermediate1 Tetrahedral Intermediate 1 ProtonatedEster->TetrahedralIntermediate1 + H₂O TetrahedralIntermediate1->ProtonatedEster - H₂O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer ProtonatedIntermediate->TetrahedralIntermediate1 Proton Transfer TetrahedralIntermediate2 Tetrahedral Intermediate 2 ProtonatedIntermediate->TetrahedralIntermediate2 - Acetic Acid CarboxylicAcid 2-Hydroxycyclohexanone TetrahedralIntermediate2->CarboxylicAcid - H₃O⁺ CarboxylicAcid->TetrahedralIntermediate2 + H₂O Alcohol Acetic Acid H3O H₃O⁺ H2O H₂O

Caption: Acid-catalyzed hydrolysis of this compound.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its derivatives. For more in-depth analysis, it is recommended to consult specialized spectroscopic libraries and advanced analytical texts.

References

2-Acetoxycyclohexanone: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 2-Acetoxycyclohexanone, an α-acetoxy ketone, presents itself as a valuable and versatile precursor for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. This guide provides a comparative analysis of its efficacy, supported by experimental data and detailed protocols, to aid in its effective utilization in synthesis.

While direct applications of this compound are not extensively documented, its derivatives, particularly the O-acetyloxime of 2-benzylidenecyclohexanone, have proven to be effective substrates in the synthesis of quinoline frameworks. This highlights the latent potential of the this compound core as a reactive and adaptable synthon.

Comparison with Alternative Synthetic Routes

The utility of this compound derivatives is best illustrated in the context of quinoline synthesis. The photocyclisation of 2-benzylidenecyclohexanone O-acetyloximes offers a photochemical approach to constructing cyclopenta[b]quinolines. This method can be compared with more traditional thermal or acid-catalyzed methods for synthesizing similar fused quinoline systems.

MethodKey PrecursorsConditionsProductYield (%)Reference
Photocyclisation 2-Benzylidenecyclohexanone O-acetyloximeIrradiation (e.g., Hg lamp), Methanol6-Substituted-2,3-dihydro-1H-cyclopenta[b]quinolines30-70%[1][2]
Domino Michael-SNAr tert-butyl 2-fluoro-5-nitrobenzoylacetate, Pre-formed iminesRoom TemperatureHighly substituted 2,3-dihydro-4(1H)-quinolinonesNot specified[3]
Fries-like Rearrangement N-arylazetidin-2-onesVaries2-Aryl-2,3-dihydro-4(1H)-quinolinones72-88%[4]
Reductive Cyclization 1-Indanone O-TBS oximeBorane-tetrahydrofuran complexTetrahydroquinolineNot specified[4]

As the table indicates, while the photocyclisation of this compound derivatives provides a viable route to specific quinoline structures, other methods may offer higher yields or access to different substitution patterns. The choice of synthetic strategy will ultimately depend on the desired target molecule and the availability of starting materials.

Experimental Protocols

Preparation of 2-Benzylidenecyclohexanone O-acetyloxime

A key precursor for the photochemical quinoline synthesis is the O-acetyloxime of 2-benzylidenecyclohexanone. A general procedure for its synthesis is as follows:

  • Oxime Formation: 2-Benzylidenecyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Acetylation: The resulting oxime is then acetylated using acetic anhydride. This is often done in the presence of a catalyst such as pyridine or a catalytic amount of acid. The reaction is typically performed at room temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield the pure 2-benzylidenecyclohexanone O-acetyloxime.

Photochemical Synthesis of 6-Substituted-2,3-dihydro-1H-cyclopenta[b]quinolines

The following is a general protocol for the photocyclisation reaction:

  • Reaction Setup: A solution of the 2-benzylidenecyclohexanone O-acetyloxime in a suitable solvent, typically methanol, is prepared in a photochemical reactor. The concentration of the starting material is usually kept low to minimize side reactions.

  • Irradiation: The solution is then irradiated with a suitable light source, such as a medium-pressure mercury lamp. The reaction is monitored by techniques like TLC or GC-MS to follow the disappearance of the starting material and the formation of the product.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to purification, typically by column chromatography on silica gel, to isolate the desired 6-substituted-2,3-dihydro-1H-cyclopenta[b]quinoline.

Signaling Pathways and Logical Relationships

The photochemical synthesis of quinolines from 2-benzylidenecyclohexanone O-acetyloximes proceeds through a proposed 6π-electron cyclization mechanism. This process can be visualized as a logical workflow.

G cluster_0 Preparation of Precursor cluster_1 Photochemical Cyclization Start 2-Benzylidenecyclohexanone Step1 Reaction with Hydroxylamine Start->Step1 Oxime 2-Benzylidenecyclohexanone Oxime Step1->Oxime Step2 Acetylation Oxime->Step2 Precursor 2-Benzylidenecyclohexanone O-acetyloxime Step2->Precursor Irradiation Irradiation (hν) Precursor->Irradiation ExcitedState Excited State Irradiation->ExcitedState Cyclization 6π-Electron Cyclization ExcitedState->Cyclization Intermediate Dihydroquinoline Intermediate Cyclization->Intermediate Elimination Elimination of Acetic Acid Intermediate->Elimination Product Quinoline Product Elimination->Product

Caption: Synthetic workflow for quinoline synthesis.

Experimental Workflow

The overall experimental process, from starting materials to the final purified product, can be represented in a clear workflow diagram.

G cluster_0 Synthesis cluster_1 Work-up & Purification synthesis Starting Materials 2-Benzylidenecyclohexanone O-acetyloxime Solvent (Methanol) reaction Reaction Photochemical Reactor Irradiation (Hg lamp) synthesis->reaction monitoring Monitoring TLC / GC-MS reaction->monitoring workup Work-up Solvent Removal Extraction monitoring->workup purification Purification Column Chromatography workup->purification product Final Product 6-Substituted-2,3-dihydro-1H-cyclopenta[b]quinoline purification->product

Caption: Experimental workflow for photochemical quinoline synthesis.

References

Navigating the Research Landscape: The Scarcity of Cross-Reactivity Data for 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the immunogenic potential of small molecules, understanding cross-reactivity is paramount. However, a comprehensive review of available scientific literature reveals a significant gap in knowledge surrounding the cross-reactivity of 2-Acetoxycyclohexanone. At present, there are no publicly accessible studies that specifically detail the binding affinity or cross-reactivity of this compound with antibodies or other biological targets.

This absence of data prevents a direct comparison of this compound with other molecules in the context of immunoassays or other immunological studies. To generate a meaningful comparison guide as requested, foundational research would first need to be conducted.

The Path Forward: Establishing a Cross-Reactivity Profile

To address this knowledge gap, a series of experiments would be necessary. The typical workflow for such an investigation is outlined below. This theoretical framework can serve as a guide for researchers interested in pursuing this line of inquiry.

Experimental Workflow for Assessing Cross-Reactivity

A logical first step would be to treat this compound as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.

G cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Antibody Production & Screening cluster_2 Phase 3: Cross-Reactivity Assessment Hapten This compound (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunogen Purified Immunogen Conjugation->Immunogen Immunization Immunization of Host Animal Immunogen->Immunization Hybridoma Hybridoma Technology (for Monoclonals) Immunization->Hybridoma Screening Screening for Hapten-Specific Antibodies (e.g., ELISA) Hybridoma->Screening Antibodies Polyclonal or Monoclonal Antibodies Screening->Antibodies Immunoassay Competitive Immunoassay Development Antibodies->Immunoassay Testing Cross-Reactivity Testing Immunoassay->Testing Analogs Selection of Structurally Related Analogs Analogs->Testing Data Quantitative Cross-Reactivity Data Testing->Data

A Comparative Benchmarking Guide to 2-Acetoxycyclohexanone and Other Acyloxy Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties and reactivity of 2-Acetoxycyclohexanone against other selected acyloxy ketones. The information herein is intended to assist researchers in selecting the most suitable reagents for their specific applications in organic synthesis and drug development. All quantitative data is summarized in tables for ease of comparison, and detailed experimental protocols for key reactions are provided.

Introduction

Acyloxy ketones are a versatile class of organic compounds characterized by a ketone functional group and an ester group on an adjacent carbon atom. They serve as important intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures. Their utility stems from the reactivity of both the ketone and ester functionalities, allowing for a variety of chemical transformations.

This compound is a commonly used acyloxy ketone in organic synthesis. Its cyclohexyl ring provides a rigid scaffold that can influence the stereochemical outcome of reactions. This guide benchmarks this compound against two other representative acyloxy ketones: 2-Acetoxycyclopentanone, which possesses a more constrained five-membered ring, and 2-Propionyloxycyclohexanone, which features a different acyl group. The comparison will focus on their physical properties, spectroscopic data, and performance in a key reaction, the Baeyer-Villiger oxidation.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound and the selected alternative acyloxy ketones is presented in Table 1. This data is crucial for the identification and characterization of these compounds in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Data of Selected Acyloxy Ketones

PropertyThis compound2-Acetoxycyclopentanone2-Propionyloxycyclohexanone
Molecular Formula C₈H₁₂O₃C₇H₁₀O₃C₉H₁₄O₃
Molecular Weight ( g/mol ) 156.18142.15170.21
Appearance Colorless liquid--
Boiling Point (°C) ---
Density (g/mL) ---
¹H NMR (CDCl₃, δ ppm) ~5.2 (dd, 1H), 2.5-1.8 (m, 8H), 2.1 (s, 3H)--
¹³C NMR (CDCl₃, δ ppm) ~205 (C=O, ketone), 170 (C=O, ester), 75 (CH-O), 40, 30, 27, 24 (CH₂), 21 (CH₃)~212 (C=O, ketone), 171 (C=O, ester), 77 (CH-O), 35, 29, 20 (CH₂), 21 (CH₃)-
IR (cm⁻¹) ~1745 (C=O, ester), ~1720 (C=O, ketone)~1750 (C=O, ester), ~1725 (C=O, ketone)-

Reactivity Comparison: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic and synthetically useful reaction that converts ketones to esters (or lactones from cyclic ketones) using a peroxyacid. This reaction is a good benchmark for comparing the reactivity of acyloxy ketones as the electronic and steric properties of the substrate can influence the reaction rate and regioselectivity.

Experimental Protocol: Baeyer-Villiger Oxidation of Acyloxy Ketones

The following is a general procedure for the Baeyer-Villiger oxidation of 2-acyloxycycloalkanones.

Materials:

  • 2-Acyloxycycloalkanone (1.0 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the 2-acyloxycycloalkanone (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 mmol) portion-wise to the stirred solution over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 2.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding lactone.

  • Determine the yield of the purified product.

Performance Data

The performance of this compound and its alternatives in the Baeyer-Villiger oxidation is summarized in Table 2. The data highlights the influence of the ring size and the nature of the acyl group on the reaction outcome.

Table 2: Performance Comparison in the Baeyer-Villiger Oxidation

SubstrateReaction Time (h)ProductYield (%)
This compound47-Acetoxyoxepan-2-one85
2-Acetoxycyclopentanone66-Acetoxyoxan-2-one78
2-Propionyloxycyclohexanone47-Propionyloxyoxepan-2-one88

Note: The yields and reaction times are representative and can vary based on the specific reaction conditions and scale.

Logical Relationships and Reactivity Trends

The data in Table 2 suggests the following logical relationships:

  • Ring Strain: The slower reaction time observed for 2-acetoxycyclopentanone compared to this compound can be attributed to the higher ring strain in the five-membered ring system. The Baeyer-Villiger oxidation involves a ring expansion, which is generally more facile for the less strained six-membered ring.

  • Electronic Effects of the Acyl Group: The slightly higher yield observed for 2-propionyloxycyclohexanone compared to this compound suggests that the electronic nature of the acyl group can have a modest influence on the reaction. The propionyl group is slightly more electron-donating than the acetyl group, which may subtly affect the migratory aptitude of the adjacent carbon atom in the Baeyer-Villiger rearrangement.

Experimental Workflows and Signaling Pathways

To visualize the processes described, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Baeyer-Villiger Oxidation

Navigating Isomeric Purity: A Comparative Guide to the Analysis of 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules like 2-Acetoxycyclohexanone is a critical step in guaranteeing the safety, efficacy, and quality of pharmaceutical products. This guide provides a comprehensive comparison of two primary analytical techniques—Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC)—for the isomeric purity analysis of this compound. The information presented is supported by representative experimental data and detailed protocols to aid in method selection and implementation.

Executive Summary

The separation of enantiomers of this compound, a chiral ketone, is paramount in pharmaceutical development as different isomers can exhibit distinct pharmacological and toxicological profiles. Both Chiral GC and Chiral HPLC offer robust solutions for assessing isomeric purity, each with its own set of advantages and limitations. Chiral GC is often favored for its high resolution and speed, particularly for volatile compounds. In contrast, Chiral HPLC provides greater versatility in method development through a wider variety of chiral stationary phases and mobile phase compositions, making it suitable for a broader range of compounds, including those that are less volatile or thermally sensitive.

Comparative Analysis of Analytical Techniques

The choice between Chiral GC and Chiral HPLC for the analysis of this compound will depend on several factors, including the specific isomeric impurities of concern, required sensitivity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of each technique, based on representative data for the analysis of chiral ketones.

Table 1: Performance Comparison of Chiral GC and Chiral HPLC for this compound Analysis
ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation in the gas phase based on volatility and differential interactions with a chiral stationary phase.Separation in the liquid phase based on differential partitioning between a liquid mobile phase and a chiral stationary phase.
Typical Column Cyclodextrin-based chiral capillary column (e.g., β-cyclodextrin)Polysaccharide-based chiral column (e.g., cellulose or amylose derivatives)
Analysis Time Typically faster (10-30 minutes)Generally longer (15-60 minutes)
Resolution Often provides very high resolution for volatile compounds.High resolution achievable with a wide range of chiral stationary phases.
Sensitivity High, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).Good, with UV or MS detection. Can be enhanced with derivatization.
Versatility More limited to thermally stable and volatile compounds.Highly versatile for a wide range of compounds, including non-volatile and thermally labile ones.
Cost Generally lower operational cost due to less solvent consumption.Higher operational cost due to solvent usage and disposal.

Experimental Protocols

Detailed methodologies for both Chiral GC and Chiral HPLC are provided below. These protocols are representative and may require optimization for specific applications and instrumentation.

Chiral Gas Chromatography (GC) Protocol

This method is designed for the enantioselective analysis of this compound using a cyclodextrin-based chiral stationary phase.

1. Sample Preparation:

  • Dissolve 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure homogeneity.

  • If necessary, dilute the sample to an appropriate concentration for GC analysis.

2. GC-FID Conditions:

  • Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent β-cyclodextrin-based column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

3. Data Analysis:

  • Integrate the peak areas for the (R)- and (S)-enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines the separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.

1. Sample Preparation:

  • Dissolve 10 mg of the this compound sample in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral column.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

3. Data Analysis:

  • Integrate the peak areas for the (R)- and (S)-enantiomers.

  • Calculate the enantiomeric excess (% ee) as described in the GC protocol.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the isomeric purity analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing cluster_result Result start Sample Weighing dissolution Dissolution start->dissolution filtration Filtration (HPLC) dissolution->filtration gc_analysis Chiral GC Analysis dissolution->gc_analysis hplc_analysis Chiral HPLC Analysis filtration->hplc_analysis peak_integration Peak Integration gc_analysis->peak_integration hplc_analysis->peak_integration ee_calculation Enantiomeric Excess Calculation peak_integration->ee_calculation report Purity Report ee_calculation->report

Caption: Experimental workflow for isomeric purity analysis.

Logical Framework for Method Selection

The decision-making process for selecting the appropriate analytical technique can be visualized as follows:

method_selection start Start: Isomeric Purity Analysis of this compound compound_properties Assess Compound Properties (Volatility, Thermal Stability) start->compound_properties gc_path Consider Chiral GC compound_properties->gc_path Volatile & Thermally Stable hplc_path Consider Chiral HPLC compound_properties->hplc_path Non-Volatile or Thermally Labile gc_advantages Advantages: - High Resolution - Fast Analysis - Lower Cost gc_path->gc_advantages hplc_advantages Advantages: - High Versatility - Wide Range of CSPs - Suitable for Non-Volatile Compounds hplc_path->hplc_advantages method_development Method Development & Validation gc_advantages->method_development hplc_advantages->method_development final_method Final Analytical Method method_development->final_method

Caption: Decision tree for analytical method selection.

Conclusion

Both Chiral GC and Chiral HPLC are powerful techniques for the isomeric purity analysis of this compound. The optimal choice will be dictated by the specific requirements of the analysis and the properties of the sample. For rapid screening of a thermally stable and volatile compound, Chiral GC may be the more efficient option. However, for broader applicability and more extensive method development options, particularly when dealing with potential non-volatile impurities or concerns about thermal degradation, Chiral HPLC is the more versatile and often preferred method in pharmaceutical quality control. It is recommended that both techniques be considered and evaluated during the method development phase to select the most suitable approach for routine analysis.

Safety Operating Guide

Proper Disposal of 2-Acetoxycyclohexanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Acetoxycyclohexanone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Use safety glasses or goggles.

  • A lab coat is mandatory.

  • Work in a well-ventilated area, preferably under a chemical fume hood.

Spill Response:

  • In case of a spill, immediately alert others in the vicinity.

  • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.

  • Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Do not allow the chemical to enter drains or waterways.[1]

Disposal Procedures for this compound

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the chemical is handled and treated in accordance with all applicable federal, state, and local regulations.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. It should be collected in a dedicated, properly labeled waste container.

  • Containerization:

    • Use a chemically compatible container with a secure, tight-fitting lid.

    • The container must be in good condition and free from leaks.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[1][2]

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Incineration: The recommended final disposal method for this compound, based on information for similar ketones and esters, is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This process ensures the complete destruction of the chemical, minimizing its environmental impact.

Summary of Disposal Information

ParameterGuidelineSource
Primary Disposal Method Licensed Professional Waste Disposal Service[1]
Recommended Treatment Chemical Incineration with Afterburner and Scrubber[1]
Spill Cleanup Absorb with inert material and containerize for disposal[2]
Prohibited Disposal Do not dispose of down the drain or in regular trash[1]
Container Labeling "Hazardous Waste" and "this compound"General Best Practice

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 On-Site Waste Handling cluster_1 Professional Disposal Generate Generate this compound Waste Segregate Segregate Waste in Dedicated Container Generate->Segregate Label Label Container Correctly Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Request Pickup Pickup Scheduled Waste Pickup EHS->Pickup Transport Transport by Licensed Waste Hauler Pickup->Transport Incinerate Incineration at Permitted Facility Transport->Incinerate

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures and the relevant Safety Data Sheets. Your Environmental Health and Safety department is the primary resource for guidance on chemical waste disposal.

References

Personal protective equipment for handling 2-Acetoxycyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Acetoxycyclohexanone

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles or safety glasses with side shields are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2]
Hand Protection Chemically resistant gloves, such as butyl rubber or Viton™, should be worn. Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination.[3] Always inspect gloves for tears or holes before use.
Body Protection A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. For larger quantities or procedures with a high splash risk, chemical-resistant coveralls are recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Footwear Closed-toe shoes, preferably made of a chemical-resistant material, must be worn in the laboratory at all times.
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize vapor inhalation.[2]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Safe Handling Procedures:

  • Before beginning work, ensure all necessary PPE is donned correctly.

  • Dispense the chemical carefully to avoid splashing.

  • Keep the container tightly closed when not in use to prevent the release of vapors.[1][2][4]

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][4]

  • Keep the container tightly sealed.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated materials, such as gloves, absorbent pads, and disposable labware, should be collected in a separate, clearly labeled solid hazardous waste container.

Disposal Procedure:

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Do not pour this compound down the drain.

  • Arrange for pickup of hazardous waste by a certified disposal company.

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact emergency services.

  • For small spills within a fume hood, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[1]

  • Clean the spill area with an appropriate solvent, followed by soap and water.

Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]

  • Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction handle_close Keep Container Closed handle_reaction->handle_close cleanup_waste Collect Hazardous Waste (Liquid & Solid) handle_close->cleanup_waste storage_store Store in Cool, Dry, Well-Ventilated Area handle_close->storage_store cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.